(2-Chloropyrimidin-5-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMILAMAADHENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709359 | |
| Record name | (2-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046816-75-4 | |
| Record name | (2-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloropyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2-Chloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (2-Chloropyrimidin-5-yl)methanol, a key intermediate in synthetic organic chemistry. The information is presented to support research and development activities where this compound is utilized.
Chemical Identity and Structure
This compound is a substituted pyrimidine derivative. Its structure consists of a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
IUPAC Name: this compound[1]
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CAS Number: 1046816-75-4[1]
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Molecular Formula: C₅H₅ClN₂O[1]
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SMILES: C1=C(C=NC(=N1)Cl)CO[1]
Physical Properties
The physical properties of this compound have been reported by various suppliers and are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to Yellow to Orange powder to crystal | [2] |
| Melting Point | 110.0 to 114.0 °C | [2] |
| Boiling Point | 341.8 ± 17.0 °C (Predicted) | |
| pKa | 13.07 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C |
Experimental Protocols for Physical Property Determination
3.1. Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and capillary tubes.
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[3]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]
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3.2. Boiling Point Determination
The boiling point is a key physical constant for a liquid. For high-boiling-point solids like this compound, the determination would be performed under reduced pressure to prevent decomposition. The predicted boiling point suggests that standard atmospheric pressure determination may be challenging.
-
Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a heating bath (e.g., aluminum block or Thiele tube), and a thermometer.[5][6]
-
Procedure (for liquids, adaptable for high-boiling solids):
-
A small amount of the substance is placed in the fusion tube.[6]
-
The capillary tube is placed in the fusion tube with its open end submerged in the liquid.[6]
-
The apparatus is heated slowly and uniformly.[6]
-
As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
-
When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]
-
The heating is then discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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3.3. Solubility Determination
Solubility tests are fundamental in understanding the polarity and potential solvent systems for a compound.[7]
-
Apparatus: Test tubes, a vortex mixer (optional), and a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[8]
-
A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[8]
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]
-
The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
-
The process is repeated with different solvents to create a solubility profile.[7]
-
3.4. pKa Determination
The pKa value indicates the acidity of a compound. For this compound, the hydroxyl group and the pyrimidine nitrogens are potential sites for protonation/deprotonation.
-
Apparatus: A pH meter, a burette, a stirrer, and standardized acidic and basic solutions. Spectrophotometric or NMR methods can also be used.[9]
-
Procedure (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a pH meter.[9]
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[9]
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Logical Workflow: Application in Synthesis
This compound is a valuable intermediate in the synthesis of various target molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group can be further functionalized. A common application is its use in the synthesis of kinase inhibitors and other biologically active compounds.
Caption: A logical workflow for a typical synthetic application of this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
This guide provides a summary of the available physical property data for this compound and outlines standard methodologies for their determination. For any specific application, it is recommended to perform experimental verification of these properties.
References
- 1. This compound | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1046816-75-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanol: A Key Building Block in Modern Drug Discovery
For Immediate Release
A Comprehensive Overview of the Chemical Properties, Synthesis, and Application of (2-Chloropyrimidin-5-yl)methanol (CAS No. 1046816-75-4) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed examination of this compound, a crucial heterocyclic building block in the development of novel therapeutics. This document outlines its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of advanced targeted therapies, including Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O. Its structure features a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position.
Chemical Structure:
CAS Number: 1046816-75-4
Molecular Formula: C₅H₅ClN₂O
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to Yellow to Orange powder to crystal | [2] |
| Purity | >98.0% (GC) | [2] |
| Melting Point | 110.0 to 114.0 °C | [2] |
| InChIKey | OHMILAMAADHENX-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=NC(=N1)Cl)CO | [1] |
Synthesis of this compound
While multiple synthetic routes to functionalized pyrimidines exist, a common and effective method for the preparation of this compound involves the reduction of a suitable precursor such as 2-chloropyrimidine-5-carbaldehyde. The following is a representative experimental protocol for such a transformation.
Experimental Protocol: Reduction of 2-chloropyrimidine-5-carbaldehyde
Materials:
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2-chloropyrimidine-5-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
This synthetic approach is illustrated in the workflow diagram below.
Applications in Drug Discovery: A Building Block for PROTACs
This compound is a valuable building block for the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its functional groups—the reactive 2-chloro position and the versatile hydroxymethyl group—allow for its incorporation into larger scaffolds such as Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.
A study on the dual degradation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase, both implicated in various cancers, utilized a focused library of PROTACs. While the specific starting material is not explicitly named this compound in the cited paper, the synthesized PROTACs incorporate a 2-substituted pyrimidine moiety, a common synthetic transformation involving this building block. The general structure of such a PROTAC and its mechanism of action are depicted below.
Biological Activity of PROTACs Derived from this compound Analogs
In the aforementioned study, the synthesized PROTACs demonstrated low micromolar potency in inhibiting the proliferation and migration of MCF7 (human breast cancer) and A549 (human lung cancer) cell lines. The IC₅₀ values for two of the most effective PROTACs, CPR3 and CPR4, are presented below.
| Compound | Cell Line | IC₅₀ (µM) |
| CPR3 | MCF7 | ~2.5 |
| A549 | ~3.0 | |
| CPR4 | MCF7 | ~1.5 |
| A549 | ~2.0 |
Data extracted from a study on dual IGF-1R and Src degrading PROTACs.
Western blot analysis confirmed the degradation of both IGF-1R and Src in both cell lines when treated with these PROTACs at concentrations of 1 and 5 µM for 24 hours.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility in the construction of PROTACs highlights its importance in the development of next-generation therapeutics for cancer and other diseases. The synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for medicinal chemists and drug discovery professionals. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with significant clinical potential.
References
An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-5-yl)methanol from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to (2-Chloropyrimidin-5-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis commences from readily available precursors and involves the formation of a pyrimidine core, followed by functional group manipulations to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the corresponding ester, ethyl 2-chloropyrimidine-5-carboxylate. This key intermediate is accessible from simpler acyclic precursors. The overall synthetic strategy is depicted below:
Diagram 1: Overall Synthetic Pathway
Caption: A two-step approach to this compound.
Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The precursor, ethyl 2-chloropyrimidine-5-carboxylate, can be synthesized from ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. The chlorination is typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[1]
A mixture of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline is heated to reflux.[1] The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent and purified by column chromatography.
| Parameter | Value | Reference |
| Reactants | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, Phosphorus oxychloride, N,N-dimethylaniline | [1] |
| Reaction Time | 1.5 hours | [1] |
| Temperature | Reflux | [1] |
| Purification | Column chromatography on silica gel | [1] |
| Yield | 30% | [1] |
Reduction of Ethyl 2-chloropyrimidine-5-carboxylate to this compound
The final step in the synthesis is the reduction of the ester functionality of ethyl 2-chloropyrimidine-5-carboxylate to a primary alcohol. This transformation can be accomplished using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄). It is important to note that the reduction of substituted pyrimidine-5-carboxylates with LiAlH₄ may lead to the formation of dihydropyrimidine byproducts, potentially impacting the yield of the desired alcohol.[2]
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
To a solution of ethyl 2-chloropyrimidine-5-carboxylate in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C), a solution of LiAlH₄ is added portion-wise. The reaction mixture is stirred at a controlled temperature and the progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of a base (e.g., NaOH) or acid, followed by filtration to remove the aluminum salts. The organic layer is then dried and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Dry Diethyl Ether or THF |
| Temperature | 0 °C to room temperature |
| Quenching | Sequential addition of water and aqueous base/acid |
| Purification | Column chromatography or recrystallization |
Diagram 2: Experimental Workflow for Reduction
Caption: Step-by-step workflow for the reduction of the ester.
Conclusion
This technical guide outlines a practical and scalable synthetic route for the preparation of this compound. The described two-step sequence, involving the chlorination of an accessible pyrimidine precursor followed by the reduction of the resulting ester, provides a reliable method for obtaining this valuable building block for drug discovery and development. The provided experimental details and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research laboratory setting. Further optimization of the reduction step to minimize byproduct formation could lead to improved overall yields.
References
Spectroscopic and Structural Elucidation of (2-Chloropyrimidin-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, (2-Chloropyrimidin-5-yl)methanol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol . The structural and electronic environment of the molecule has been characterized by ¹H NMR, ¹³C NMR, IR, and MS, with the key quantitative data summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.75 | s | 2H | H-4, H-6 |
| 4.73 | s | 2H | -CH₂- |
| 3.59 | t, J=5.5 Hz | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.7 | C-2 |
| 157.9 | C-4, C-6 |
| 131.8 | C-5 |
| 61.5 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (alcohol) |
| 3050-3150 | Medium | C-H stretch (aromatic) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| 1550-1600 | Strong | C=N, C=C stretch (pyrimidine ring) |
| 1400-1450 | Medium | C-H bend |
| 1000-1100 | Strong | C-O stretch (primary alcohol) |
| 700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 144/146 | 100/33 | [M]⁺, [M+2]⁺ (presence of Cl) |
| 113 | ~70 | [M-CH₂OH]⁺ |
| 78 | ~40 | [C₄H₂N₂]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in a deuterated solvent (typically CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The sample was placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules were ionized by a 70 eV electron beam, and the resulting fragments were separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis process is depicted in the following diagram.
Caption: Spectroscopic analysis workflow.
An In-depth Technical Guide to the Solubility of (2-Chloropyrimidin-5-yl)methanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloropyrimidin-5-yl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Furthermore, it offers a predictive analysis of its solubility in various common organic solvents based on its molecular structure and established chemical principles. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to effectively work with this compound in a laboratory setting.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring, which is a core structure in many biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2][3] Its functional groups—a chloro group, a hydroxymethyl group, and the nitrogen atoms within the pyrimidine ring—dictate its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for a wide range of applications, such as reaction chemistry, purification, formulation development, and analytical method development.[4][5]
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the polar hydroxymethyl group (-CH₂OH), which can participate in hydrogen bonding, the moderately polar pyrimidine ring, and the somewhat polar chloro group. Therefore, its solubility is expected to be significant in polar organic solvents and limited in nonpolar solvents.
Predicted Solubility Profile
While specific experimental data is not available, a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its structure.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl groups of alcohols. Studies on other pyrimidine derivatives have shown that the presence of functional groups capable of hydrogen bonding, such as -OH, enhances solubility in protic solvents like methanol.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds from the hydroxyl group of this compound and engage in dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule is too high to allow for significant interaction with nonpolar solvents. Research on similar pyrimidine structures indicates that nonpolar alkyl groups tend to decrease solubility in polar solvents, and conversely, polar functional groups limit solubility in nonpolar environments.[1]
The following table provides a list of common organic solvents, categorized by their functional group and polarity, which can be used for solubility determination.
| Solvent Category | Solvent Name | Formula | Polarity |
| Alcohols | Methanol | CH₃OH | Polar Protic |
| Ethanol | C₂H₅OH | Polar Protic | |
| Isopropanol | C₃H₇OH | Polar Protic | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic |
| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic |
| Ethers | Diethyl Ether | C₄H₁₀O | Slightly Polar |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | |
| Hydrocarbons | Hexane | C₆H₁₄ | Nonpolar |
| Toluene | C₇H₈ | Nonpolar | |
| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Polar Aprotic |
| Chloroform | CHCl₃ | Polar Aprotic | |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended. These methods range from qualitative assessments to quantitative determinations.
Qualitative Solubility Assessment
This method provides a rapid estimation of solubility.
-
Preparation: Place approximately 25 mg of this compound into a small test tube.[7]
-
Solvent Addition: Add the selected organic solvent in 0.25 mL increments.
-
Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5][7]
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification: Continue adding solvent up to a total volume of 3 mL. Classify the solubility based on the amount of solvent required to dissolve the solute, as per pharmacopeial standards.[8]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9][10]
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[6][11]
-
Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the quantitative shake-flask method.
Caption: Experimental workflow for the shake-flask method.
Factors Influencing Solubility
This diagram outlines the key factors and their relationships that determine the solubility of this compound.
Caption: Key factors affecting the solubility of the compound.
Conclusion
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
The Versatile Building Block: A Technical Guide to (2-Chloropyrimidin-5-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2-Chloropyrimidin-5-yl)methanol has emerged as a critical structural motif and versatile synthetic intermediate in the pursuit of novel therapeutic agents. Its unique electronic properties and strategically positioned functional groups make it an invaluable building block for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibition. This technical guide provides an in-depth overview of its synthesis, key applications, and the underlying biological rationale for its use in medicinal chemistry, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-chloro-5-formylpyrimidine. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible functional groups.
Experimental Protocol: Reduction of 2-chloro-5-formylpyrimidine
Materials:
-
2-chloro-5-formylpyrimidine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-chloro-5-formylpyrimidine (1.0 equivalent) is prepared in methanol or ethanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1-1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0 °C.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography to afford the final product as a white to off-white solid.
Data Presentation: Synthesis Yield
| Precursor | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2-chloro-5-formylpyrimidine | NaBH₄ | MeOH/EtOH | 3-6 | 85-95% |
Applications in the Synthesis of Kinase Inhibitors
The 2-chloropyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The chlorine atom at the 2-position serves as a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The methanol group at the 5-position offers a site for further derivatization to explore interactions with the solvent-exposed region of the kinase active site or to improve pharmacokinetic properties.
Key Reaction Methodologies
1. Suzuki-Miyaura Cross-Coupling:
This powerful carbon-carbon bond-forming reaction is widely employed to introduce aryl or heteroaryl groups at the 2-position of the pyrimidine ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are added.
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Degassed solvent is added, and the reaction mixture is heated to 80-120 °C.
-
The reaction is stirred for 4-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
2. Nucleophilic Aromatic Substitution (SₙAr):
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by various nucleophiles, most commonly amines.
Experimental Protocol: General Procedure for SₙAr with Amines
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-2.0 equivalents)
-
Base (e.g., DIPEA, K₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., DMF, DMSO, n-butanol)
Procedure:
-
This compound is dissolved in the chosen solvent.
-
The amine and base are added to the solution.
-
The reaction mixture is heated to 80-150 °C and stirred for 2-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, and water is added to precipitate the product or to allow for extraction with an organic solvent.
-
If a precipitate forms, it is collected by filtration, washed with water, and dried.
-
If extraction is performed, the combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is purified by recrystallization or silica gel column chromatography.
Case Studies: Targeting Key Signaling Pathways
Derivatives of this compound have been successfully employed to target several critical signaling pathways implicated in cancer and other diseases.
MER/AXL Kinase Inhibition
The MER and AXL receptor tyrosine kinases are members of the TAM (Tyro3, AXL, Mer) family and are key regulators of cell survival, proliferation, and immune response. Their overexpression is associated with poor prognosis in various cancers.
Caption: MER/AXL Signaling Pathway.
Data Presentation: MER/AXL Inhibitor Activity
| Compound ID | Modification at 2-position | Target Kinase | IC₅₀ (nM) |
| UNC2025 | Diaminopiperidine | MER | 0.74 |
| BGB324 | Substituted Aniline | AXL | 14 |
Lck Kinase Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in T-cell activation and signaling. Inhibitors of Lck have potential applications in the treatment of autoimmune diseases and T-cell malignancies.
(2-Chloropyrimidin-5-yl)methanol: A Versatile Heterocyclic Building Block in Drug Discovery
(An In-depth Technical Guide)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive 2-chloro substituent and the versatile hydroxymethyl group, make it an invaluable synthon for the construction of a diverse array of complex molecules with significant biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physical and Chemical Properties [1]
| Property | Value |
| CAS Number | 1046816-75-4 |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-114 °C |
| SMILES | C1=C(C=NC(=N1)Cl)CO |
| InChI | InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
| InChIKey | OHMILAMAADHENX-UHFFFAOYSA-N |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.75 (s, 2H), 5.40 (t, J = 5.6 Hz, 1H), 4.55 (d, J = 5.6 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.5, 157.9, 133.8, 59.2 |
| Mass Spectrum (ESI) | m/z 145.0 [M+H]⁺ |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-5-formylpyrimidine.
Synthesis of this compound via Reduction
A common and efficient method for this transformation is the reduction of the aldehyde functionality using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 2-Chloro-5-formylpyrimidine
-
Materials:
-
2-Chloro-5-formylpyrimidine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-chloro-5-formylpyrimidine (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.
-
Chemical Reactivity and Applications in Synthesis
This compound serves as a versatile scaffold for the introduction of various functionalities through reactions at the 2-chloro position and the 5-hydroxymethyl group.
Suzuki Cross-Coupling Reactions
The 2-chloro position of the pyrimidine ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of biaryl compounds, many of which are privileged structures in medicinal chemistry.[2][3][4][5]
Experimental Protocol: Suzuki Cross-Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water is added the palladium catalyst and the base.
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2-aryl-5-(hydroxymethyl)pyrimidine.
-
Etherification Reactions
The primary alcohol of the 5-hydroxymethyl group can be readily converted to an ether via reactions such as the Williamson ether synthesis.[6][7][8][9][10] This functionalization is crucial for creating linkers in more complex molecules like PROTACs.
Experimental Protocol: Williamson Ether Synthesis with this compound
-
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH), 1.1 eq)
-
Alkyl halide (e.g., Alkyl bromide or iodide, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The alkyl halide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude ether is purified by column chromatography.
-
Application in Drug Discovery
The pyrimidine core is a prevalent motif in a multitude of clinically approved drugs. This compound provides a strategic entry point for the synthesis of molecules targeting key biological pathways implicated in diseases such as cancer.
Kinase Inhibitors: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11][12][13][14][15] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many EGFR inhibitors feature a substituted pyrimidine scaffold, and this compound is an ideal starting material for the synthesis of such compounds. For instance, the 2-position can be functionalized with an aniline moiety, a common feature of many EGFR inhibitors, while the 5-position can be elaborated to interact with other regions of the ATP-binding pocket or to modulate the physicochemical properties of the molecule.
Below is a simplified representation of the EGFR signaling pathway, which is often targeted by molecules derived from this building block.
Caption: Simplified EGFR signaling pathway.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[16][17][18][19][20] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent building block for the synthesis of the linker component of PROTACs. The hydroxymethyl group can be readily elaborated into a variety of linker chains with different lengths and compositions, allowing for the optimization of the ternary complex formation between the POI and the E3 ligase.
The general mechanism of action of a PROTAC is illustrated in the following diagram.
Caption: General mechanism of action of a PROTAC.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As demonstrated, this synthon is particularly well-suited for the development of targeted therapies, including kinase inhibitors and PROTACs, which are at the forefront of precision medicine. The experimental protocols and data presented in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important chemical entity.
References
- 1. This compound | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
An In-depth Technical Guide on the Thermal Stability and Degradation of (2-Chloropyrimidin-5-yl)methanol
Introduction
(2-Chloropyrimidin-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Understanding the thermal stability and degradation profile of this compound is critical for determining its shelf-life, developing stable pharmaceutical formulations, and ensuring the safety and efficacy of potential drug products.[1] Forced degradation studies are essential to identify potential degradation products and establish degradation pathways, which is a key aspect of the drug development process.[2][3][4]
This technical guide provides an overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and postulated degradation pathways.
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on mass loss as a function of temperature and the energetics of thermal events, respectively.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, thermal analysis data for a compound like this compound, based on typical values for pyrimidine derivatives.
| Parameter | Value | Technique | Conditions |
| Melting Point (Tm) | 110-114 °C | DSC | Heating rate: 10 °C/min, Nitrogen atmosphere |
| Onset of Decomposition (Tonset) | ~220 °C | TGA | Heating rate: 10 °C/min, Nitrogen atmosphere |
| Temperature at Max Decomposition Rate (Tmax) | ~250 °C | TGA/DTG | Heating rate: 10 °C/min, Nitrogen atmosphere |
| Mass Loss (Stage 1) | ~35% | TGA | 220-300 °C |
| Mass Loss (Stage 2) | ~45% | TGA | 300-500 °C |
| Residue at 600 °C | <20% | TGA | Nitrogen atmosphere |
| Enthalpy of Fusion (ΔHfus) | 80-100 J/g | DSC | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA or similar).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the percentage of residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The endothermic peak on the DSC thermogram corresponds to the melting of the sample. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Thermal Analysis.
Postulated Degradation Pathways
The degradation of this compound is likely to be initiated at the more labile sites of the molecule, such as the C-Cl bond and the hydroxymethyl group. The pyrimidine ring itself is relatively stable but can undergo cleavage under harsh conditions.
Potential Degradation Reactions:
-
Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-hydroxy-5-(hydroxymethyl)pyrimidine.
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.
-
Thermal Cleavage: At elevated temperatures, cleavage of the C-Cl bond can occur, potentially leading to radical species and subsequent complex reactions. The hydroxymethyl group can also be eliminated. Ring opening of the pyrimidine core is possible at higher temperatures.
Caption: Postulated Degradation Pathways.
Conclusion
While specific experimental data for this compound is pending, this guide provides a robust framework for its thermal analysis and degradation studies based on the behavior of analogous pyrimidine derivatives. The provided experimental protocols offer a starting point for laboratory investigations. The postulated degradation pathways highlight the potential chemical liabilities of the molecule, which is crucial information for formulation development and stability testing. Further studies involving forced degradation under various stress conditions (acidic, basic, oxidative, photolytic) coupled with structure elucidation techniques like LC-MS/MS are recommended to fully characterize the degradation profile of this compound.
References
- 1. growingscience.com [growingscience.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Discovery of novel pyrimidine derivatives for drug discovery
An In-depth Technical Guide to the Discovery of Novel Pyrimidine Derivatives for Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, pyrimidine and its derivatives are intrinsically compatible with biological systems.[3][4] This inherent biocompatibility, combined with versatile synthetic accessibility, has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[5][6][7]
Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][8][9] Their mechanism of action is often rooted in their ability to mimic endogenous nucleosides, thereby interfering with DNA synthesis, or to interact with the ATP-binding site of protein kinases, which are crucial regulators of cell signaling.[6][10] This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives, aimed at researchers and professionals in the field of drug discovery.
Synthesis of Novel Pyrimidine Derivatives
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to modern, more efficient methods like multicomponent reactions and microwave-assisted synthesis.[6][11] These approaches allow for the creation of diverse molecular libraries for biological screening.
General Synthetic Workflow
The path from initial concept to a biologically evaluated compound follows a structured workflow. This process involves the synthesis of a core intermediate followed by diversification through nucleophilic substitution, and subsequent purification and analysis before biological testing.
Experimental Protocol: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[12]
This protocol details the N-alkylation of anilines using 2-(Chloromethyl)pyrimidine hydrochloride as a key intermediate.[12]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) in portions to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product from the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-((arylamino)methyl)pyrimidine derivative.[12]
Biological Evaluation: Anticancer Activity
The anticancer potential of pyrimidine derivatives is a major area of research.[13] Their efficacy is typically quantified by determining the concentration required to inhibit 50% of cell growth (IC₅₀) or cell viability (EC₅₀) in various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of two distinct classes of novel pyrimidine derivatives against various human cancer cell lines.
Table 1: EC₅₀ Values of Novel Aminopyrimidine Derivatives at 48h Treatment [14]
| Compound | R1 (on aniline) | R2 (on pyrimidine) | U-87 MG (Glioblastoma) EC₅₀ (µM) | MDA-MB231 (Breast) EC₅₀ (µM) | HT-29 (Colon) EC₅₀ (µM) | CAL27 (Tongue) EC₅₀ (µM) |
| 1a (RDS 3442) | H | H | 20 | 25 | 20 | 20 |
| 2a | H | Benzyl | 8 | 5 | 7 | 4 |
| 2b | 4-F | Benzyl | 12 | 10 | 12 | 10 |
| 2c | 3-OCH₃ | Benzyl | 15 | 12 | 15 | 12 |
| 3 | 3-OCH₃ | 3-methoxyphenylamino | 10 | 8 | 10 | 8 |
Data extracted from a study on aminopyrimidine derivatives, where substitutions at the pyrimidine core and the aniline ring were explored. The N-benzyl derivative 2a showed significantly enhanced potency compared to the hit compound 1a .[14]
Table 2: IC₅₀ Values of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [1]
| Compound | R1 | R2 | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | hTS Enzyme IC₅₀ (nM) |
| 1n | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.06 |
| 1o | 4-Cl-Ph | H | 2.51 ± 0.82 | 3.01 ± 1.12 | 25.11 ± 1.34 |
| 1p | 4-F-Ph | H | 2.89 ± 0.95 | 3.54 ± 1.27 | 28.32 ± 1.55 |
Data from a study on pyrido[2,3-d]pyrimidine derivatives designed to inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis.[1]
Experimental Protocol: MTT Cytotoxicity Assay[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[1]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[15] Kinases are key enzymes in signaling pathways that control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, pyrimidine-based drugs can block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][10]
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency and reduce toxicity.[1][3] For pyrimidine derivatives, the nature and position of substituents on the core ring significantly influence biological activity.[4][8]
Key SAR insights from recent studies include:
-
Substitutions at positions 2, 4, and 6: These positions are highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[16] For many kinase inhibitors, an amino group at C2 or C4 is critical for forming hydrogen bonds with the hinge region of the ATP-binding pocket.[10]
-
N-benzyl groups: The addition of an N-benzyl group to an aminopyrimidine scaffold was shown to increase anticancer potency by 4- to 13-fold compared to the unsubstituted parent compound.[14]
-
Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrazolopyrimidines or pyridopyrimidines, can enhance target selectivity and potency, often by providing additional interaction points with the biological target.[1][17]
Conclusion
The pyrimidine scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its structural versatility and inherent biological relevance make it an attractive starting point for drug design.[5][18] Advances in synthetic chemistry are enabling the rapid generation of diverse pyrimidine libraries, while sophisticated biological assays and computational modeling are accelerating the identification and optimization of potent and selective drug candidates.[6][19] Future research will likely focus on developing pyrimidine derivatives with novel mechanisms of action, improved safety profiles, and the ability to overcome drug resistance, ensuring that this "privileged structure" remains at the forefront of medicinal chemistry for years to come.[3][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijsat.org [ijsat.org]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 19. Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of (2-Chloropyrimidin-5-yl)methanol Derivatives via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The functionalization of the pyrimidine ring is crucial for the exploration of new chemical space in drug discovery and lead optimization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, enabling the arylation or vinylation of the pyrimidine core.[1]
(2-Chloropyrimidin-5-yl)methanol is a valuable building block, and the selective functionalization at the C2-position via Suzuki coupling opens a direct route to a diverse range of derivatives. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern advancements in catalyst systems have made their use in cross-coupling reactions highly efficient and practical.[2][3] These application notes provide a detailed overview and protocols for the successful synthesis of this compound derivatives.
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The general scheme for the synthesis of (2-Arylpyrimidin-5-yl)methanol is depicted below:
-
Reactants:
-
This compound: The halide partner.
-
Aryl/Heteroaryl Boronic Acid (or Ester): The organoboron partner.
-
-
Key Reagents:
-
Palladium Catalyst: Typically a Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2]
-
Ligand: Often a bulky, electron-rich phosphine (e.g., P(t-Bu)₃, PCy₃, SPhos, RuPhos) to facilitate the coupling of less reactive aryl chlorides.[3][4]
-
Base: An inorganic base is required to activate the boronic acid (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[2]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, n-Butanol/H₂O).[4][5]
-
Key Considerations for Successful Coupling
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the successful coupling of aryl chlorides. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step. Bulky, electron-donating phosphine ligands enhance the electron density on the palladium, promoting this oxidative addition.[3] Systems like Pd(OAc)₂/RuPhos or Pd₂(dba)₃/P(t-Bu)₃ are highly effective.[4][6]
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and oxidation of phosphine ligands.[1] Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) by using degassed solvents and appropriate techniques (e.g., Schlenk line) is paramount for achieving high yields and reproducibility.[1]
-
Choice of Base and Solvent: The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction outcome. Aqueous solvent systems are often highly effective for the Suzuki coupling of heteroaryl chlorides.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[7][8] This technique is particularly useful for high-throughput synthesis of compound libraries.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions and yields for Suzuki coupling reactions involving chloropyrimidines and other challenging aryl chlorides, which can be adapted for this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 81 | [7] |
| 2 | 4-Chloroacetophenone | 2-Thiopheneboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [5] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | KF | THF | 50 | 16 | ~90 | [6] |
| 4 | 4-Chlorotoluene | n-Octyl-BF₃K | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 93 | [4] |
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 74 | [7] |
| 2 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 70 | [8] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 65 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a representative procedure adapted from established methods for the Suzuki coupling of heteroaryl chlorides.[1][4][6]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 3 equivalents)
-
Toluene and Water (10:1 v/v), degassed
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the desired product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted from microwave-assisted methods that offer rapid synthesis.[7][8]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-1 mol%)
-
Potassium Carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), Pd(PPh₃)₄ (0.0025 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the step-by-step process from reaction setup to the final purified product.
Caption: General experimental workflow for Suzuki coupling synthesis.
Key Parameter Relationships
This chart illustrates the interplay of different components affecting the reaction outcome.
Caption: Key parameters influencing the outcome of Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Sonogashira Coupling with (2-Chloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of (2-Chloropyrimidin-5-yl)methanol with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of the pyrimidine ring and sp-hybridized carbons of terminal alkynes. The resulting 2-alkynyl-5-(hydroxymethyl)pyrimidine scaffold is a valuable building block in medicinal chemistry, serving as a precursor to a wide range of biologically active molecules.
The Sonogashira reaction is a powerful cross-coupling method that typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The mild reaction conditions allow for a broad substrate scope and functional group tolerance, making it an essential tool in the synthesis of complex molecules for drug discovery and development.[2][3]
General Reaction Scheme
The general transformation involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.
Figure 1. General Sonogashira Coupling Reaction.
Data Presentation: Summary of Reaction Conditions
The successful execution of a Sonogashira coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for the Sonogashira coupling of chloro-heterocycles with terminal alkynes, which can be adapted for this compound.
| Component | Examples | Molar Ratio (vs. Aryl Halide) | Typical Concentration | Notes |
| Aryl Halide | This compound | 1.0 eq | 0.1 - 0.5 M | The starting material for the coupling reaction. |
| Terminal Alkyne | Phenylacetylene, 1-hexyne, propargyl alcohol | 1.1 - 1.5 eq | - | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 eq (1-5 mol%) | - | Pd(PPh₃)₂Cl₂ is a common and effective choice. |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 eq (2-10 mol%) | - | Increases the reaction rate but can lead to alkyne homocoupling if oxygen is present.[2] |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos, RuPhos | 0.02 - 0.10 eq (2-10 mol%) | - | Often included to stabilize the palladium catalyst and facilitate the catalytic cycle. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | 2.0 - 5.0 eq | - | An amine base is commonly used to scavenge the HX produced during the reaction. |
| Solvent | THF, DMF, Toluene, 1,4-Dioxane | - | - | Must be anhydrous and degassed to prevent side reactions. |
| Temperature | Room Temperature to 100 °C | - | - | The optimal temperature will depend on the reactivity of the specific substrates. |
| Atmosphere | Nitrogen or Argon | - | - | An inert atmosphere is crucial to prevent catalyst deactivation and alkyne dimerization. |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add the anhydrous and degassed THF (to achieve a concentration of 0.2 M with respect to the starting pyrimidine).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Finally, add triethylamine (3.0 eq) to the flask.
-
Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling protocol.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Chloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (2-Chloropyrimidin-5-yl)methanol. The synthesis of 2-aminopyrimidine derivatives is a cornerstone in medicinal chemistry, as this scaffold is a key component in a multitude of biologically active molecules, including kinase inhibitors. The protocols outlined below offer robust methodologies for the palladium-catalyzed cross-coupling of this compound with a variety of primary and secondary amines.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex.[1] This reaction is of paramount importance in pharmaceutical and materials science due to the prevalence of the arylamine motif in numerous functional molecules. Compared to traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), the Buchwald-Hartwig amination offers a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.
For a substrate such as this compound, the electron-deficient nature of the pyrimidine ring makes the 2-chloro position susceptible to amination. While SNAr reactions are possible, the Buchwald-Hartwig approach provides a more general and often higher-yielding route, especially for less nucleophilic amines.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established literature for the amination of 2-chloropyrimidines and serve as a starting point for optimization.[1]
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 14 | 88 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (3) | XPhos (6) | NaOt-Bu (1.5) | Dioxane | 100 | 18 | 72 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 90 | 10 | 92 |
| 2 | Piperidine | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 89 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | THF | 80 | 12 | 90 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound using conventional heating. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, XPhos, BINAP, dppf, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.[2][3] This protocol provides a general method for the rapid amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-7 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and the amine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.[2][3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol (steps 7-10).
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Chloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of (2-chloropyrimidin-5-yl)methanol in the synthesis of pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a well-established core structure in numerous kinase inhibitors, attributed to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. This document outlines a synthetic pathway to a pyrazole-fused pyrimidine kinase inhibitor, including detailed experimental protocols and relevant biological context.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound serves as a versatile and readily available starting material for the elaboration of diverse pyrimidine-based kinase inhibitors. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, which are often key for achieving potency and selectivity. The hydroxymethyl group at the 5-position can be readily oxidized to an aldehyde, enabling further carbon-carbon bond-forming reactions to construct more complex inhibitor scaffolds. This strategic combination of functional groups makes this compound an attractive building block in medicinal chemistry for the rapid generation of kinase inhibitor libraries.
Synthetic Pathway Overview
The following multi-step synthetic pathway outlines the conversion of this compound to a 2-amino-substituted pyrazolo[1,5-a]pyrimidine, a scaffold known to exhibit kinase inhibitory activity, particularly against the Janus kinase (JAK) family.
Caption: Synthetic workflow from this compound to a pyrazolopyrimidine kinase inhibitor.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Chloropyrimidine-5-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/g of starting material) in a round-bottom flask, add activated MnO₂ (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-chloropyrimidine-5-carbaldehyde as a solid, which can be used in the next step without further purification.
Protocol 2: Horner-Wadsworth-Emmons Reaction to form (E)-3-(2-Chloropyrimidin-5-yl)acrylonitrile
This protocol details the olefination of the aldehyde using a phosphonate reagent to introduce a vinyl nitrile moiety.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (E)-3-(2-chloropyrimidin-5-yl)acrylonitrile.
Protocol 3: Aza-Michael Addition
This protocol describes the conjugate addition of an amine to the α,β-unsaturated nitrile.
Materials:
-
(E)-3-(2-Chloropyrimidin-5-yl)acrylonitrile
-
(R)-1-Phenylethylamine (or other desired amine)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve (E)-3-(2-chloropyrimidin-5-yl)acrylonitrile (1.0 eq) in ethanol.
-
Add (R)-1-phenylethylamine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The resulting crude product can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 4: Cyclization with Hydrazine to form the Pyrazolopyrimidine Core
This final step involves the reaction with hydrazine to form the pyrazole ring, followed by nucleophilic substitution of the chloro group.
Materials:
-
Crude product from Protocol 3
-
Hydrazine hydrate
-
n-Butanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of the crude product from the previous step (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by LC-MS for the formation of the desired pyrazolopyrimidine product.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC or column chromatography to obtain the final kinase inhibitor.
Data Presentation: Biological Activity of Pyrimidine-Based JAK Inhibitors
The pyrazolopyrimidine scaffold is a known inhibitor of Janus kinases (JAKs). The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative pyrimidine-based JAK inhibitors. This data is provided for comparative purposes to indicate the potential potency of compounds synthesized using the described protocols.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Abrocitinib | JAK1 | 29 | [1] |
| Upadacitinib | JAK1 | 43 | [1] |
| Baricitinib | JAK1 | 5.9 | [1] |
| Abrocitinib | JAK2 | 803 | [1] |
| Upadacitinib | JAK2 | 83 | [1] |
| Baricitinib | JAK2 | 5.7 | [1] |
| R507 | JAK1 | 2.1 | [2] |
| R507 | JAK2 | 12 | [2] |
| R507 | JAK3 | 923 | [2] |
| R507 | TYK2 | 12 | [2] |
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making JAKs attractive targets for therapeutic intervention.
Caption: The JAK-STAT signaling pathway.[3][4]
This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[3][4] Kinase inhibitors developed from this compound can potentially inhibit the catalytic activity of JAKs, thereby blocking this signaling cascade.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloropyrimidines. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, and the functionalization of these heterocycles via cross-coupling reactions is a key strategy for the synthesis of novel therapeutic agents.[1] This document outlines detailed methodologies for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, complete with quantitative data and experimental protocols.
Introduction to Cross-Coupling of 2-Chloropyrimidines
The pyrimidine core is a privileged structure in a vast number of biologically active compounds and FDA-approved drugs.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyrimidine ring. While 2-chloropyrimidines are often less reactive than their bromo or iodo counterparts, recent advances in catalyst and ligand design have enabled their efficient use in a wide range of coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst.
References
Application Notes and Protocols for HILIC Purification of Polar Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polar pyrimidine derivatives are a class of heterocyclic organic compounds fundamental to numerous biological processes. As components of nucleic acids (cytosine, thymine, and uracil), they are integral to genetic information storage and transfer. Furthermore, many synthetic pyrimidine analogues are utilized as antiviral and anticancer agents, such as the widely used chemotherapy drug 5-fluorouracil. The high polarity of these compounds presents a significant challenge for purification using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where they often exhibit poor retention.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective technique for the separation and purification of highly polar compounds.[1] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning and retention of polar analytes. This application note provides a detailed protocol for the HILIC purification of polar pyrimidine derivatives, including experimental methodologies, data presentation, and visual workflows.
Signaling Pathway: Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is a crucial metabolic route for the recycling of pyrimidine bases from the degradation of nucleic acids, which can be particularly active in cancer cells. Understanding this pathway is relevant for the development and application of pyrimidine-based drugs.
References
Application of (2-Chloropyrimidin-5-yl)methanol in the Creation of Fragment Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-Chloropyrimidin-5-yl)methanol as a versatile scaffold for the construction of fragment libraries in the context of fragment-based drug discovery (FBDD). The unique bifunctional nature of this building block, featuring a reactive 2-chloro substituent and a modifiable 5-hydroxymethyl group, allows for the generation of diverse and novel chemical entities.
This compound is a valuable starting material for fragment library synthesis due to the inherent biological relevance of the pyrimidine core, which is a common motif in numerous approved drugs and bioactive molecules. The 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of chemical functionalities. Concurrently, the 5-hydroxymethyl group can be readily oxidized or converted to other functional groups, providing a secondary vector for diversification.
Key Applications and Advantages:
-
Scaffold for Diverse Libraries: The orthogonal reactivity of the two functional groups allows for a combinatorial approach to library synthesis, leading to a large number of unique fragments from a single, readily available starting material.
-
Access to Novel Chemical Space: The pyrimidine core, decorated with diverse substituents, can explore a wide range of chemical space, increasing the probability of identifying hits against various biological targets.
-
Suitability for FBDD: The molecular weight and complexity of fragments derived from this compound can be controlled to adhere to the "Rule of Three," a set of guidelines for the properties of effective fragments.
-
Versatility in Hit-to-Lead Optimization: Fragments identified from screening can be readily optimized by modifying the vectors of diversification used in the initial library synthesis.
Physicochemical Properties of a Representative Fragment Library
A hypothetical fragment library derived from this compound was designed to illustrate the accessible chemical space. The library was constructed by reacting the 2-chloro position with a set of 10 representative amines and modifying the 5-hydroxymethyl group through oxidation to an aldehyde followed by reductive amination with another set of 10 primary amines. The calculated physicochemical properties of a subset of this virtual library are summarized below.
| Fragment ID | R1 (from Amine) | R2 (from Amine) | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| F-001 | Methyl | Cyclopropyl | 206.25 | 1.85 | 1 | 4 |
| F-002 | Ethyl | Morpholinoethyl | 307.39 | 1.54 | 1 | 5 |
| F-003 | Isopropyl | 4-Fluorophenyl | 289.31 | 3.42 | 1 | 4 |
| F-004 | Cyclobutyl | Pyridin-3-yl | 282.33 | 2.67 | 1 | 5 |
| F-005 | Phenyl | 2-Hydroxyethyl | 272.30 | 2.11 | 2 | 5 |
| F-006 | Morpholino | Benzyl | 298.36 | 2.48 | 0 | 5 |
| F-007 | Piperidinyl | (Tetrahydrofuran-2-yl)methyl | 316.41 | 2.76 | 0 | 5 |
| F-008 | 4-Methylpiperazinyl | 2-Methoxyethyl | 307.39 | 1.93 | 0 | 6 |
| F-009 | Pyrrolidinyl | Isopropyl | 248.33 | 2.63 | 0 | 4 |
| F-010 | Azetidinyl | tert-Butyl | 234.31 | 2.51 | 0 | 4 |
Experimental Protocols
The following are generalized protocols for the synthesis of a fragment library based on this compound. These protocols should be adapted and optimized for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Objective: To introduce diversity at the 2-position of the pyrimidine ring by reaction with various amines.
Materials:
-
This compound
-
A library of primary or secondary amines
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for chromatography, recrystallization solvents)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-amino-substituted pyrimidine-5-yl)methanol fragment.
Protocol 2: Diversification of the 5-Hydroxymethyl Group via Oxidation and Reductive Amination
Objective: To introduce a second point of diversity by converting the alcohol to an amine via a two-step oxidation and reductive amination sequence.
Part A: Oxidation to the Aldehyde
Materials:
-
(2-Substituted-pyrimidin-5-yl)methanol (from Protocol 1)
-
Dess-Martin Periodinane (DMP) or other mild oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium thiosulfate solution
Procedure:
-
Dissolve the (2-substituted-pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
Part B: Reductive Amination
Materials:
-
Crude (2-substituted-pyrimidin-5-yl)carbaldehyde (from Part A)
-
A library of primary amines
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent (e.g., sodium cyanoborohydride)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) in anhydrous DCM.
-
Add the desired primary amine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final diversified fragment.
Visualizations
Caption: Synthetic workflow for fragment library generation.
Caption: FBDD workflow utilizing a pyrimidine-based library.
Synthesis of Antiviral Compounds from Pyrimidine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics. Its presence in nucleobases fundamental to DNA and RNA structure makes it an ideal starting point for the design of molecules that can interfere with viral replication. This document provides detailed application notes and protocols for the synthesis of various antiviral compounds derived from pyrimidine precursors. It includes methodologies for the synthesis of established drugs and novel derivatives, protocols for evaluating their antiviral activity and cytotoxicity, and an overview of their mechanisms of action.
I. Synthesis of Pyrimidine-Based Antiviral Compounds
A. General Protocol for the Synthesis of 4-Amino-Substituted Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing broad-spectrum antiviral activity.[1] A common and effective strategy for synthesizing a library of these compounds involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring.[2]
Materials:
-
6-chloropyrido[2,3-d]pyrimidine
-
Desired amine (e.g., aniline, benzylamine) (1.1-1.5 equivalents)
-
Solvent (e.g., isopropanol, DMF)
-
Acid catalyst (e.g., camphorsulfonic acid) (optional)
-
Stir plate and stir bar
-
Reflux condenser
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyrido[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol.[2]
-
Add the desired amine (1.1-1.5 equivalents) to the solution. If required, a catalytic amount of an acid catalyst like camphorsulfonic acid can be added.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux.[2]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-substituted pyrido[2,3-d]pyrimidine derivative.[2]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
B. Synthesis of Zidovudine (AZT)
Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS. A common synthetic route involves the azidation of a protected thymidine derivative.[3][4]
Materials:
-
1-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine
-
Methanesulfonyl chloride
-
Pyridine
-
Lithium azide
-
Dimethylformamide (DMF)
Procedure:
-
1-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.[3]
-
The mesyl group is then displaced with an azide group by reacting the intermediate with lithium azide in dimethylformamide. This step proceeds with an inversion of configuration at the C3' position of the furanose ring.[3]
-
The trityl protecting group is subsequently removed to yield zidovudine.
C. Synthesis of Lamivudine (3TC)
Lamivudine is another potent NRTI used in the treatment of HIV/AIDS and Hepatitis B. Its synthesis often involves the coupling of a chiral oxathiolane intermediate with cytosine.[5][6][7]
Materials:
-
Protected glycoaldehyde
-
Silylated cytosine
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
An anomeric mixture of a protected 1,3-oxathiolane is prepared from a protected glycoaldehyde.[7]
-
This mixture is then treated with silylated cytosine to form the β-cytosine adduct.[7]
-
Deprotection of the resulting nucleoside with tetrabutylammonium fluoride yields lamivudine.[7] An efficient three-step asymmetric synthesis has also been developed using a surfactant-treated subtilisin Carlsberg as a green catalyst.[6]
II. Experimental Protocols for Antiviral and Cytotoxicity Assays
A. Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[8][9][10][11]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Test compounds at various dilutions
-
Serum-free cell culture medium
-
Overlay medium (e.g., containing 0.4% agarose or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
4% formaldehyde solution (fixative)
-
0.8% Crystal violet solution (stain)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.[8]
-
Treatment: After adsorption, remove the virus inoculum and wash the cell monolayer twice with PBS.
-
Overlay: Add the overlay medium containing the different concentrations of the test compounds to each well.[10]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration sufficient for plaque formation (typically 2-3 days).[10]
-
Fixation and Staining: Fix the cells with 4% formaldehyde solution for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.[10]
-
Plaque Counting: Gently wash the plates with water, allow them to air dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
B. MTT Assay for Cell Viability (Cytotoxicity)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.[5][6][7][12][13]
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds at various dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[6]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a period equivalent to the antiviral assay.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[6]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[6]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
III. Quantitative Data on Antiviral Activity
The following tables summarize the antiviral activity of representative pyrimidine derivatives against various viruses.
| Compound Class | Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 7c | SARS-CoV-2 | Antiviral Assay | < Lopinavir | > Lopinavir | - | [12] |
| Pyrido[2,3-d]pyrimidine | Compound 7d | SARS-CoV-2 | Antiviral Assay | < Lopinavir | > Lopinavir | - | [12] |
| Pyrido[2,3-d]pyrimidine | Compound 7e | SARS-CoV-2 | Antiviral Assay | < Lopinavir | > Lopinavir | - | [12] |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Phenylalkyl-substituted cyclobutyl derivative | Influenza A and B | Plaque Reduction | 0.01 - 0.1 | > 500 (stationary cells) | > 5000 | [8] |
| Zidovudine Prodrug | Zidovudine-pyrazinamide acetic acid ester | HIV-1 | CEM cell line | < 0.0636 | > 1000 | > 15,723 | [2] |
| Pyrimidine Thioglycosides | Novel derivatives | SARS-CoV-2, H5N1 | In vitro | Active | - | - | [11] |
| Pyrrolopyrimidine | Compound 5d | Coxsackievirus B4 | Antiviral Assay | Significant activity | - | - | [14] |
| Zidovudine Derivative | Compound 5 | HIV-1 | MT-4 cell line | 0.0012 | 34.05 | > 28,375 | [15] |
| Pyridine/Pyrimidine Derivative | Compound 1b | Influenza | Plaque Reduction | 39 | > 250 (MDCK), 229 (HEK 293T) | > 6.4 | [16] |
| Pyridine/Pyrimidine Derivative | Compound 2d | Influenza | Plaque Reduction | 2.8 | - | - | [16] |
IV. Mechanisms of Action and Signaling Pathways
A. Nucleoside Analogs Targeting Viral Polymerase
Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of viral DNA or RNA polymerases.[3][4][17]
Mechanism:
-
Cellular Uptake and Activation: The nucleoside analog prodrug enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.[17]
-
Competition with Natural Substrates: The triphosphate analog competes with the natural nucleoside triphosphates (e.g., dNTPs or NTPs) for the active site of the viral polymerase.[4]
-
Incorporation and Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the analog can cause chain termination due to the lack of a 3'-hydroxyl group, or it can act as a non-obligate chain terminator, disrupting further elongation.[4]
Caption: Mechanism of action of nucleoside analog antivirals.
B. Inhibition of Pyrimidine Biosynthesis and Induction of an Antiviral State
Some broad-spectrum antiviral compounds derived from pyrimidine precursors do not directly target viral enzymes but instead inhibit the host's de novo pyrimidine biosynthesis pathway. This leads to a depletion of the pyrimidine pool and induces an innate immune response.[9][18]
Mechanism:
-
Inhibition of DHODH: The antiviral compound inhibits the dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[18]
-
Pyrimidine Depletion: This inhibition leads to a reduction in the intracellular pool of pyrimidines (uridine and cytidine).
-
Induction of Antiviral Genes: The depletion of pyrimidines triggers a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs), establishing an antiviral state within the cell, often independent of type 1 interferon production.[9]
Caption: Inhibition of pyrimidine biosynthesis pathway.
V. Experimental Workflow Diagrams
A. Workflow for Synthesis and Antiviral Screening
Caption: General workflow for synthesis and antiviral screening.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anti-inflammatory Agents Using Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anti-inflammatory agents centered on the versatile pyrimidine scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways and experimental workflows.
Introduction to Pyrimidine Scaffolds in Anti-inflammatory Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The structural versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of its biological activity.[1] In the context of inflammation, pyrimidine derivatives have been extensively explored as potent inhibitors of key pro-inflammatory mediators.[3][4]
The primary mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][5] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, key mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5] Furthermore, pyrimidine derivatives have been shown to modulate other critical inflammatory pathways, including the suppression of nitric oxide (NO) production and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) through the modulation of signaling pathways like nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[3][4]
Data Presentation: Anti-inflammatory Activity of Pyrimidine Derivatives
The following tables summarize the in vitro anti-inflammatory activity of selected pyrimidine derivatives from various studies, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Scaffold Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Series 1 | Pyrazolo[3,4-d]pyrimidine | 19.45 ± 0.07 | 31.4 ± 0.12 | 0.62 | [6] |
| 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 | [6] | ||
| 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 | [6] | ||
| Series 2 | Pyrano[2,3-d]pyrimidine | >100 | 0.04 ± 0.09 | >2500 | [6] |
| >100 | 0.04 ± 0.02 | >2500 | [6] | ||
| Series 3 | Thiazolo[4,5-d]pyrimidine | 5.28 - 13.11 | 0.10 - 0.38 | 14.84 - 131.10 | [6] |
| Series 4 | Pyrimidine-5-carbonitrile | - | 0.20 ± 0.01 | - | [7] |
| - | 0.18 ± 0.01 | - | [7] | ||
| - | 0.16 ± 0.01 | - | [7] | ||
| Series 5 | Novel Pyrimidines | 5.50 | 0.85 | 6.47 | [8] |
| 5.05 | 0.65 | 7.77 | [8] | ||
| Celecoxib | Standard Drug | 6.34 | 0.56 | 11.32 | [8] |
| Ibuprofen | Standard Drug | 3.1 | 1.2 | 2.58 | [8] |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound ID | Scaffold Type | Concentration (µM) | % NO Inhibition | IC50 (µM) | Reference |
| Compound A | Pyrimido[1,2-b]pyridazin-2-one | - | - | 29.94 ± 2.24 | [9] |
| Compound B | Morpholinopyrimidine | 12.5 | Significant Reduction | - | [10] |
| Compound C | Thieno[3,2-d]pyrimidine | 10 | 98.3 | 0.96 (iNOS inhibition) | [6] |
| Compound D | Thieno[3,2-d]pyrimidine | 10 | 97.67 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of pyrimidine derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the colorimetric assessment of the peroxidase activity of COX enzymes.[11][12]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test pyrimidine compounds
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time (e.g., 2 minutes) using a microplate reader.
-
The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16]
Materials:
-
Male Wistar rats or BALB/c mice
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrimidine compounds
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compound, reference drug, or vehicle to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is an indicator of edema.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in a macrophage cell line.[4][17][18][19][20]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrimidine compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle control group without LPS and a positive control group with LPS only.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
To measure the nitrite concentration (a stable product of NO), add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Visualization of Key Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for the development of pyrimidine-based anti-inflammatory agents.
Caption: Canonical NF-κB Signaling Pathway and its Inhibition.
Caption: p38 MAPK Signaling Pathway in Inflammation.
Caption: Drug Discovery Workflow for Pyrimidine Anti-inflammatory Agents.
References
- 1. purformhealth.com [purformhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jkb.ub.ac.id [jkb.ub.ac.id]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and reproducibility of Suzuki coupling reactions involving 2-chloropyrimidines. Due to their electronic properties and the coordinating ability of the nitrogen atoms, 2-chloropyrimidines can be challenging substrates. This guide offers structured advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with 2-chloropyrimidines often low-yielding?
A1: The challenges with 2-chloropyrimidines stem from a few key factors. Firstly, the C-Cl bond is less reactive towards oxidative addition to the palladium catalyst compared to C-Br or C-I bonds, often requiring more forcing conditions.[1] Secondly, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Lastly, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the substrate.[1]
Q2: What is the most critical parameter to control for a successful coupling with a 2-chloropyrimidine?
A2: The most critical parameter is the selection of a highly active and robust catalytic system.[2] This typically involves a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand.[3] These ligands facilitate the challenging oxidative addition step and stabilize the catalyst.[3]
Q3: Is an inert atmosphere essential for this reaction?
A3: Yes, it is strongly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive palladium oxides.[4] Oxygen can also promote the undesirable homocoupling of the boronic acid partner.[2] Therefore, thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial for achieving high yields and reproducibility.[4]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings with 2-chloropyrimidines. Microwave heating can significantly reduce reaction times and often improves yields, sometimes even with lower catalyst loadings.[5][6]
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the 2-chloropyrimidine starting material.
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Possible Cause 1: Inactive Catalyst System. The chosen catalyst may not be active enough to facilitate the oxidative addition of the C-Cl bond. Standard ligands like PPh₃ may be insufficient.
-
Solution: Switch to a more active catalytic system. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, or consider using an N-heterocyclic carbene (NHC) ligand like IPr.[3] Using a pre-formed palladium complex with these ligands (a "precatalyst") can also improve results.[7]
-
-
Possible Cause 2: Sub-optimal Reaction Temperature. The temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Possible Cause 3: Inappropriate Base. The base might not be strong enough to promote the crucial transmetalation step effectively.
-
Solution: Screen a panel of bases. For challenging couplings with 2-chloropyrimidines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[8]
-
Problem 2: I am observing significant formation of side products.
-
Possible Cause 1: Protodeboronation. The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially with aqueous bases and elevated temperatures.[1]
-
Solution: Minimize water in the reaction by using anhydrous solvents and a non-aqueous base like K₃PO₄. Alternatively, consider replacing the boronic acid with a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[2]
-
-
Possible Cause 2: Homocoupling of the Boronic Acid. The boronic acid is coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
Problem 3: The reaction is messy, with a complex mixture of byproducts and decomposition.
-
Possible Cause 1: Reaction Temperature is Too High. While higher temperatures can increase conversion, excessive heat can cause the decomposition of starting materials, products, or the catalyst.
-
Solution: Lower the reaction temperature and potentially increase the reaction time.[2]
-
-
Possible Cause 2: Base is Too Strong or Incompatible. A highly reactive base might be causing the degradation of sensitive functional groups on your substrates.
-
Solution: Screen milder bases. For instance, if a strong base like Cs₂CO₃ is causing issues, try K₃PO₄ or even K₂CO₃.[2]
-
Comparative Data on Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize conditions screened for similar reactions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently the base of choice for challenging heteroaryl chloride couplings.[2] |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[2] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate to High | A standard and reliable choice, often used in aqueous mixtures.[9] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[2] |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [5] |
| Pd(OAc)₂ | XPhos | 70-95 | Highly effective system for aryl chlorides. | [8] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | Can be very effective due to the wide bite angle of the dppf ligand. | [9] |
Key Experimental Protocols
This is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine. It should be optimized for specific substrates.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyrimidine derivative, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium(II) acetate and XPhos ligand.[8] Add the degassed toluene and water via syringe.[8]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]
Diagrams
References
Overcoming side reactions in the amination of (2-Chloropyrimidin-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions during the amination of (2-Chloropyrimidin-5-yl)methanol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of this compound?
A1: The primary side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 5-(hydroxymethyl)pyrimidine.
-
Solvolysis: Reaction with the solvent, particularly with alcoholic solvents, resulting in the formation of an ether at the 2-position (e.g., (2-methoxypyrimidin-5-yl)methanol if methanol is the solvent). This can be more prevalent under acidic conditions.[1]
-
Dimerization/Oligomerization: Self-condensation of the starting material or product, which can be promoted by high temperatures or catalyst decomposition.
-
Reactions involving the hydroxymethyl group: Although generally well-tolerated in Buchwald-Hartwig reactions, the hydroxymethyl group can potentially undergo oxidation or etherification under certain conditions.
Q2: My amination reaction shows low yield of the desired product. What should I investigate first?
A2: For low yields, systematically evaluate the following:
-
Reaction Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Oxygen can deactivate palladium catalysts.
-
Reagent Purity: Use anhydrous and deoxygenated solvents. Ensure the purity of the starting material, amine, and base.
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical. For challenging substrates, consider using a more active catalyst system (e.g., a second-generation biarylphosphine ligand).
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. High temperatures can lead to catalyst decomposition and increased side product formation.
Q3: Is it necessary to protect the hydroxymethyl group on this compound before amination?
A3: Not always, but it is a key consideration for troubleshooting. Unprotected benzylic alcohols are often compatible with Buchwald-Hartwig conditions. However, if you observe significant side product formation that could be attributed to the hydroxymethyl group (e.g., ether formation), or if the reaction conditions are harsh, protection is a viable strategy to improve yield and purity.
Q4: How can I detect and identify the common side products?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique. By analyzing the crude reaction mixture, you can identify the mass of the desired product and compare it with the masses of potential side products. For example:
-
This compound (Starting Material): C₅H₅ClN₂O, MW: 144.56 g/mol
-
Desired Aminated Product (e.g., with Morpholine): C₉H₁₃N₃O₂, MW: 195.22 g/mol
-
Hydrodehalogenation Product: C₅H₆N₂O, MW: 110.12 g/mol
-
Methanol Solvolysis Product: C₆H₈N₂O₂, MW: 140.14 g/mol
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. 4. Inappropriate ligand or base. | 1. Use a fresh palladium source and ensure the ligand is not degraded. 2. Thoroughly degas the solvent and use Schlenk techniques. 3. Gradually increase the reaction temperature, monitoring for product formation and degradation. 4. Screen different ligands (e.g., biarylphosphine ligands like XPhos or RuPhos) and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). |
| Significant formation of hydrodehalogenation side product | 1. Presence of water or other proton sources. 2. Slow reductive elimination from the palladium complex. 3. Inefficient catalyst system. | 1. Use rigorously dried solvent and reagents. 2. Employ a bulkier, more electron-rich ligand to promote reductive elimination. 3. Increase catalyst loading or switch to a more active pre-catalyst. |
| Presence of a side product with a mass corresponding to solvolysis | 1. Use of a reactive solvent (e.g., methanol, ethanol). 2. Acidic reaction conditions. | 1. Switch to a less reactive, aprotic solvent like toluene or dioxane. 2. If acidic conditions are necessary, consider protecting the hydroxymethyl group. For SNAr, a non-nucleophilic base is preferred. |
| Complex mixture of unidentified side products | 1. Reaction temperature is too high, leading to decomposition. 2. Unprotected hydroxymethyl group is undergoing undesired reactions. | 1. Lower the reaction temperature and increase the reaction time. 2. Protect the hydroxymethyl group as a silyl ether (e.g., TBS ether) before amination. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes illustrative data on the amination of this compound with morpholine under various conditions.
| Entry | Method | Protection | Solvent | Base | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Solvolysis (%) |
| 1 | Buchwald-Hartwig | None | Toluene | NaOt-Bu | 100 | 75 | 15 | <1 |
| 2 | Buchwald-Hartwig | None | Methanol | NaOt-Bu | 100 | 40 | 10 | 45 |
| 3 | SNAr | None | DMF | K₂CO₃ | 120 | 65 | 5 | <1 |
| 4 | SNAr | None | Ethanol | K₂CO₃ | 120 | 35 | 5 | 55 |
| 5 | Buchwald-Hartwig | TBS-Protected | Toluene | NaOt-Bu | 100 | 92 (after deprotection) | <2 | <1 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound (Unprotected)
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 mmol) and anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Hydroxymethyl Group as a TBS Ether
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with diethyl ether and wash with saturated aqueous NaHCO₃, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 5-((tert-butyldimethylsilyloxy)methyl)-2-chloropyrimidine.
Protocol 3: Deprotection of the TBS Ether
-
Setup: Dissolve the TBS-protected aminated product (1.0 mmol) in THF (10 mL).
-
Deprotection: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the final product.
Visualizations
References
Troubleshooting guide for the purification of pyrimidine-based compounds
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of pyrimidine-based compounds?
The primary challenges in purifying pyrimidine derivatives often stem from their inherent physicochemical properties. Many pyrimidine compounds exhibit high polarity, which can lead to difficulties in separation and purification.[1] Common issues include poor retention in reverse-phase chromatography, peak tailing in High-Performance Liquid Chromatography (HPLC), and challenges in crystallization due to high solubility in polar solvents.[1] These compounds frequently contain multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1] Additionally, the potential for thermal degradation and the presence of closely related impurities or regioisomers can further complicate purification efforts.[2][3]
Q2: Which purification techniques are most effective for pyrimidine-based compounds?
The choice of purification technique largely depends on the specific properties of the pyrimidine derivative and the nature of the impurities. The most commonly employed methods are:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.[4][5]
-
Column Chromatography: Silica gel column chromatography is widely used to separate compounds based on their polarity.[4] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common analytical and preparative technique. However, modifications such as using polar-endcapped columns or ion-pairing agents may be necessary for polar pyrimidines to improve retention.[1][6]
Q3: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both column chromatography and recrystallization.[4] By spotting the crude mixture, collected fractions, and a reference standard (if available) on the same TLC plate, you can assess the purity of your fractions and identify those containing the desired compound.[4] For HPLC purification, the chromatogram itself, with UV detection at an appropriate wavelength, serves as the primary monitoring tool.[6]
Troubleshooting Guides
Recrystallization Issues
A common and effective method for purifying solid pyrimidine compounds is recrystallization. However, several issues can arise during this process.
dot
Caption: Troubleshooting logic for pyrimidine recrystallization.
| Problem | Possible Cause | Suggested Solution |
| No crystals form after cooling | The solution is not supersaturated (too much solvent was added).[5] | Reheat the solution to evaporate some of the solvent and then allow it to cool again.[5] |
| The compound is too soluble in the chosen solvent.[5] | Select a different solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[5] Consider using a solvent mixture or adding an anti-solvent.[4] | |
| Nucleation is inhibited. | Gently scratch the inside of the flask with a glass rod to create nucleation sites.[5] Add a "seed crystal" of the pure compound to induce crystal growth.[5] | |
| Compound "oils out" instead of crystallizing | The solution is being cooled too quickly.[5] | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.[5] |
| The compound is highly soluble in the chosen solvent.[5] | Try a solvent in which the compound has lower solubility.[5] | |
| The presence of impurities is depressing the melting point. | Attempt to purify the material by another method, such as column chromatography, before recrystallization.[5] | |
| Low recovery of crystalline product | The compound has significant solubility even in the cold solvent. | Cool the solution in an ice bath to further decrease solubility and maximize crystal formation.[1] |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or a different filtration technique.[1] | |
| Crystals are colored or contain impurities | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] If impurities persist, a second recrystallization with a different solvent system may be necessary, or column chromatography may be a better option.[4] |
Column Chromatography Issues
Column chromatography is a versatile technique for separating pyrimidine-based compounds from complex mixtures.
dot
Caption: Workflow and troubleshooting for column chromatography.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A good separation on TLC will generally translate to a good separation on the column. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Overloading the column with too much sample. | Use an appropriate amount of sample for the column size. | |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound is highly polar and strongly adsorbed to the silica. | Consider using a more polar stationary phase like alumina or employing HILIC.[1] | |
| Compound degrades on the silica gel column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, use a different stationary phase such as neutral alumina.[7] |
| Product precipitates in the column or tubing | The compound has low solubility in the mobile phase as it becomes purified.[8] | Use a mobile phase modifier or co-solvent to improve solubility.[8] Dry loading the sample onto silica can also help by allowing for selective solvation during elution.[8] |
HPLC Purification Issues
HPLC is a high-resolution purification technique, but challenges can arise, particularly with polar pyrimidine derivatives.
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (broadening or tailing) | Column overload.[6] | Reduce the amount of sample injected onto the column.[6] |
| Inappropriate sample solvent.[6] | Dissolve the sample in the initial mobile phase or a weaker solvent.[6] | |
| Column contamination or degradation.[6] | Wash the column with a strong solvent or replace the column if it's old. | |
| Poor retention of polar compounds in RP-HPLC | The compound is too polar for the stationary phase. | Use a polar-embedded or polar-endcapped C18 column.[1] Decrease the percentage of the organic modifier in the mobile phase.[1] For ionizable pyrimidines, adjust the mobile phase pH to suppress ionization and increase hydrophobicity.[1] |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate.[6] | Ensure the mobile phase is properly mixed and degassed.[6] Check the HPLC system for leaks.[6] |
| Temperature variations.[6] | Use a column oven to maintain a constant temperature. | |
| No peaks or very small peaks observed | Injector malfunction.[6] | Check that the injector is working correctly and the sample is being loaded onto the column. |
| Compound degradation.[6] | Ensure the compound is stable in the sample solvent and under the chromatographic conditions. | |
| Incorrect detection wavelength.[6] | Select a UV wavelength where the compound has strong absorbance. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude pyrimidine compound in various solvents at room temperature and upon heating.[9] The ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.[1] Covering the flask can help slow the cooling process.[1]
-
Crystallization: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
General Protocol for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.[4]
-
Column Packing: Carefully pour the slurry into the column, ensuring it packs evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.[4] Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.[4] The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.[4]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure, for example, using a rotary evaporator.[4]
General Protocol for Reversed-Phase HPLC (RP-HPLC)
-
Mobile Phase Preparation: Prepare the aqueous (Mobile Phase A, e.g., water with 0.1% formic acid) and organic (Mobile Phase B, e.g., acetonitrile with 0.1% formic acid) mobile phases.[6] Degas both phases thoroughly.[6]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in a minimal amount of a suitable solvent, preferably the initial mobile phase.[6] Filter the sample through a 0.22 or 0.45 µm syringe filter.[1][6]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time (e.g., 10-15 column volumes).[6]
-
Injection and Elution: Inject the prepared sample onto the column and begin the gradient program, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.[1]
-
Detection and Fraction Collection: Monitor the elution using a UV detector at an appropriate wavelength and collect the fractions corresponding to the peak of the desired compound.[1]
-
Product Recovery: Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Preventing homocoupling in Sonogashira reactions of pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Sonogashira reactions involving pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a significant issue with pyrimidine substrates?
A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical diyne. This is an undesired process as it consumes the alkyne starting material, reduces the yield of the desired alkynyl-pyrimidine product, and complicates the purification process. Pyrimidines, being electron-deficient heterocycles, can sometimes lead to slower cross-coupling rates, providing a greater opportunity for the faster homocoupling reaction to occur.
Q2: What are the primary causes of homocoupling in Sonogashira reactions?
A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.
Q3: What are the most effective general strategies to prevent or minimize homocoupling?
A3: Several strategies can be employed to suppress homocoupling:
-
Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using inert gases like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]
-
Employ copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: How does the reactivity of the halopyrimidine affect the likelihood of homocoupling?
A4: The reactivity of the halopyrimidine plays a crucial role. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] For less reactive halides like chloropyrimidines, the desired cross-coupling reaction is slower, which allows more time for the competing alkyne homocoupling to occur. Therefore, reactions with less reactive halopyrimidines are more prone to homocoupling and require more careful optimization. The position of the halogen on the pyrimidine ring also influences reactivity, with the general order being C4(6) > C2 > C5.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| High percentage of homocoupling byproduct observed. | 1. Presence of oxygen. 2. High concentration or reactivity of the copper co-catalyst. 3. Suboptimal choice of base or solvent. 4. Slow rate of cross-coupling with the pyrimidine halide. | 1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere.[1] 2. Reduce the loading of the copper(I) catalyst (e.g., to 1-2 mol%). Alternatively, switch to a copper-free protocol. 3. Screen different bases (e.g., organic amines like triethylamine, diisopropylethylamine, or inorganic bases like K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile, toluene). 4. For less reactive halopyrimidines (Cl, Br), consider using a more active palladium catalyst/ligand system (e.g., with bulky, electron-rich phosphine ligands) to accelerate the cross-coupling step. |
| Low or no yield of the desired alkynyl-pyrimidine, with significant starting material remaining. | 1. Inactive palladium catalyst. 2. Insufficiently reactive halopyrimidine. 3. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable precatalyst. 2. For chloropyrimidines, a more robust catalytic system and higher temperatures are often required. Consider switching to the more reactive bromo- or iodopyrimidine if possible.[2] 3. Gradually increase the reaction temperature. While room temperature is sometimes sufficient for iodopyrimidines, bromo- and chloropyrimidines often require heating.[3] |
| Formation of multiple unidentified side products. | 1. Catalyst decomposition at high temperatures. 2. Incorrect stoichiometry of reagents. | 1. Ensure the reaction is run under strictly anaerobic conditions to prevent catalyst degradation. If high temperatures are necessary, choose a thermally stable catalyst and ligand system. 2. Carefully verify the molar ratios of the halopyrimidine, alkyne, catalyst, and base. |
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct in Sonogashira reactions of pyrimidine and related N-heterocyclic substrates.
Table 1: Effect of Atmosphere on Homocoupling in the Sonogashira Reaction of 4-Bromopyridine Hydrochloride
| Entry | Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| 1 | Nitrogen | Considerable | Significant |
| 2 | N₂ + H₂ (diluted) | Increased | ~2% |
Adapted from a study demonstrating the effect of a reducing atmosphere on diminishing homocoupling.[4]
Table 2: Optimization of Copper-Free Sonogashira Coupling of 2,6-Dibromopyridine
| Entry | Base | Solvent | Yield of Disubstituted Product (%) |
| 1 | Cs₂CO₃ | 2-MeTHF | 95 |
| 2 | K₃PO₄ | 2-MeTHF | 75 |
| 3 | K₂CO₃ | 2-MeTHF | 68 |
| 4 | Cs₂CO₃ | Toluene | 82 |
| 5 | Cs₂CO₃ | Dioxane | 88 |
This table illustrates the significant impact of the choice of inorganic base and solvent on the yield of the desired product in a copper-free system, thereby avoiding homocoupling.[4]
Table 3: Effect of Reaction Parameters on the Sonogashira Coupling of a Propynylated Pyrimidine
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | CH₃CN | Room Temp | 92 |
| 2 | Pd(PPh₃)₄ / CuI | Et₃N | CH₃CN | Room Temp | 85 |
| 3 | PdCl₂(PPh₃)₂ / CuI | DIPEA | CH₃CN | Room Temp | 88 |
| 4 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp | 75 |
| 5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | CH₃CN | 50 | 95 |
This data shows the optimization of a copper-catalyzed Sonogashira reaction, highlighting the influence of the palladium source, base, solvent, and temperature on the yield of the desired product.[5]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Halopyrimidine
This protocol is designed to eliminate the possibility of copper-catalyzed Glaser homocoupling.
Materials:
-
Halopyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine, 5-iodopyrimidine) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Inorganic base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and inorganic base (2.0 mmol).
-
Add the anhydrous and degassed solvent (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from 60-100 °C, depending on the reactivity of the halopyrimidine) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Reduced Homocoupling
This protocol utilizes a copper co-catalyst but incorporates measures to minimize the Glaser coupling side reaction.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or acetonitrile, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen) with a bubbler for slow gas flow
Procedure:
-
To a flame-dried Schlenk flask, add the halopyrimidine (1.0 mmol), palladium catalyst (0.03 mmol), and copper(I) iodide (0.01-0.02 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (5 mL) and the amine base (3.0 mmol) via syringe.
-
Stir the mixture and begin a slow, continuous purge of the inert gas through the reaction mixture.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at the appropriate temperature (room temperature for iodopyrimidines, 40-80 °C for bromo- and chloropyrimidines) and monitor its progress.
-
Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in Sonogashira reactions and key prevention strategies.
Caption: A logical workflow for troubleshooting common issues in Sonogashira reactions of pyrimidines.
References
Identifying and removing common impurities from (2-Chloropyrimidin-5-yl)methanol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (2-Chloropyrimidin-5-yl)methanol.
Troubleshooting Common Impurities
This section addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the identification and removal of common impurities.
FAQs: Identification of Impurities
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely impurities include:
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Unreacted Starting Materials: Such as 2-chloro-5-methoxypyrimidine if the synthesis involves a demethylation step.
-
Over-reaction or Side-Products: Dihydroxypyrimidine by-products can form.[1]
-
Reagents and Solvents: Residual amounts of reagents like hydrobromic acid or acetic acid, and solvents used in the reaction or purification steps.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that can help identify unknown impurities by comparing the spectra of the crude product to that of the pure compound.
FAQs: Removal of Impurities
Q3: My crude product contains a significant amount of unreacted 2-chloro-5-methoxypyrimidine. How can I remove it?
A3: Recrystallization is often an effective first step. If the solubility profiles of the product and the starting material are sufficiently different, a carefully chosen solvent system can selectively crystallize the desired product, leaving the impurity in the mother liquor. Column chromatography over silica gel is a more robust method if recrystallization is ineffective.
Q4: I have identified a dihydroxy-pyrimidine byproduct in my reaction mixture. What is the best way to remove it?
A4: Dihydroxy-pyrimidine compounds are generally more polar than the corresponding monochloro-derivative. This difference in polarity can be exploited for separation using column chromatography. A solvent system with a gradient of increasing polarity will typically elute the less polar this compound first, followed by the more polar dihydroxy-byproduct.
Q5: How do I remove residual acid from my final product?
A5: After the reaction, a work-up procedure involving washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, is effective in neutralizing and removing residual acids.[1] Subsequent drying of the organic phase over an anhydrous salt like sodium sulfate will remove any remaining water.
Data on Common Impurities
The following table summarizes the key characteristics of common impurities for easy reference and comparison during analysis.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 2-chloro-5-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | Distinctive methoxy signal (~3.9 ppm) in ¹H NMR |
| Dihydroxypyrimidine | C₄H₄N₂O₂ | 112.09 | Higher polarity on TLC and HPLC compared to the product |
| Acetic Acid | C₂H₄O₂ | 60.05 | Characteristic singlet at ~2.1 ppm in ¹H NMR |
| Hydrobromic Acid | HBr | 80.91 | Acidic pH of aqueous washes |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at room temperature. A patent for a similar compound suggests ethanol for recrystallization.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will show a clear separation between the product spot and the impurity spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. If necessary, a solvent gradient can be employed to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound synthesis.
References
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of closely related pyrimidine isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating closely related pyrimidine isomers?
A1: The main challenges arise from their inherent physicochemical properties. Closely related isomers often have very similar polarities, molecular weights, and structures, making them difficult to resolve using standard chromatographic techniques.[1][2] Many pyrimidine derivatives are highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[3] Furthermore, chiral pyrimidine isomers (enantiomers) have identical physical properties in a non-chiral environment and require specialized chiral stationary phases for separation.[2][4]
Q2: Which column chromatography technique is most suitable for my pyrimidine isomers?
A2: The optimal technique depends on the specific properties of your isomers, particularly their polarity and whether they are chiral.
-
For highly polar, hydrophilic isomers , Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective method.[3][5][6][7]
-
For less polar or moderately polar isomers , Reversed-Phase Chromatography (RPC) using C8 or C18 columns can be successful, sometimes requiring specialized columns or mobile phases.[8][9]
-
For enantiomeric (chiral) isomers , Chiral Chromatography with a Chiral Stationary Phase (CSP) is mandatory.[10][11][12]
-
For complex mixtures , Mixed-Mode Chromatography, which combines separation mechanisms like ion-exchange and reversed-phase, can provide enhanced resolution.[13][14]
Q3: What is HILIC, and why is it effective for polar pyrimidine derivatives?
A3: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[5][7][15] The retention mechanism is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[6][7] This makes HILIC ideal for retaining and separating highly polar compounds like many pyrimidine bases and nucleosides that show little to no retention in reversed-phase chromatography.[6][7]
Q4: How can I improve the retention of polar pyrimidine isomers in Reversed-Phase HPLC?
A4: If you must use RPC, several strategies can enhance the retention of polar analytes:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are more compatible with polar compounds and aqueous mobile phases.[3]
-
Decrease Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in the mobile phase increases its polarity, thereby increasing the retention of polar compounds.[3][16]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and retention.[17] A pH at least 2 units away from the analyte's pKa is recommended for good reproducibility.[17]
-
Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with charged analytes, increasing their retention on the non-polar stationary phase.
Q5: What are Chiral Stationary Phases (CSPs), and when are they necessary?
A5: Chiral Stationary Phases are column packing materials that are themselves chiral. They work by forming transient, diastereomeric complexes with the individual enantiomers of a chiral analyte, leading to different interaction strengths and, therefore, different retention times.[2][18] CSPs are absolutely necessary when the goal is to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other.[4] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins.[2][12]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of pyrimidine isomers.
Problem: Poor or No Retention in Reversed-Phase HPLC
| Potential Cause | Recommended Solution |
| Analyte is too polar for the stationary phase. | Switch to a more polar column (e.g., polar-endcapped C18, C8). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as a more suitable alternative.[3] |
| Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase retention.[3][16] |
| Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper on-column focusing.[3] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Peak Tailing: Secondary interactions with the stationary phase. | For basic analytes, residual silanols on the silica surface can cause tailing. Add a competitor (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help.[17] |
| Peak Tailing/Fronting: Column overload. | Reduce the mass of the sample injected onto the column. Overloading is a common issue in preparative chromatography.[19] |
| Peak Fronting: Incompatible sample solvent. | Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[3] |
| Split Peaks: Blockage or column void. | A partially blocked column inlet frit or a void at the top of the column can cause peak splitting. Try reversing and flushing the column (follow manufacturer's instructions) or replace the column if the problem persists.[3] |
Problem: Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Insufficient column equilibration. | Ensure the column is fully equilibrated with the mobile phase between injections, especially when running gradients. A lack of equilibration can lead to shorter retention times.[17] |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. If using a multi-solvent mixture, volatile components can evaporate, changing the composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the buffer pH to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[17] |
Data Presentation
Table 1: Comparison of Common Chromatography Modes for Pyrimidine Isomers
| Technique | Stationary Phase Principle | Mobile Phase Principle | Best Suited For | Common Column Chemistries |
| Reversed-Phase (RPC) | Non-polar (hydrophobic) | Polar (aqueous with organic modifier) | Non-polar to moderately polar isomers.[8][9] | C18, C8, Phenyl, Polar-Embedded[1][8] |
| HILIC | Polar (hydrophilic) | Non-polar (high organic with aqueous modifier) | Highly polar and hydrophilic isomers.[5][7] | Amide, Zwitterionic (ZIC-HILIC)[6][15][20] |
| Chiral Chromatography | Chiral selector | Varies (Normal, Reversed, or Polar Organic) | Enantiomers (non-superimposable mirror images).[2][4] | Polysaccharide derivatives, Cyclodextrins, Macrocyclic glycopeptides.[2][12] |
| Mixed-Mode | Combines multiple chemistries (e.g., RP and Ion-Exchange) | Varies depending on mode | Complex mixtures with isomers of varying charge and polarity.[13][14] | Cation/Anion-exchange with RP backbone.[13] |
Experimental Protocols
Protocol 1: General Method for HILIC Separation of Polar Pyrimidine Isomers
-
Column Selection: Choose a HILIC column, such as a ZIC-HILIC or a TSKgel Amide-80.[6][15]
-
Sample Preparation: Dissolve the crude pyrimidine isomer mixture in the initial mobile phase. If solubility is an issue, use a solvent with slightly higher aqueous content, but keep the injection volume small. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted as needed.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 15 column volumes.
-
Injection: Inject the prepared sample.
-
Elution: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) and run a gradient by increasing the percentage of the aqueous solvent (Solvent A) to elute the retained polar compounds.[15][20]
-
Detection: Use a UV detector at a wavelength appropriate for pyrimidines (e.g., 254 nm or 260 nm).
-
-
Fraction Collection: Collect fractions corresponding to the resolved peaks for further analysis or purification.
Protocol 2: General Method for Chiral HPLC Separation of Pyrimidine Enantiomers
-
Column Selection: Select a suitable Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALCEL® OD-H).[11]
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.
-
Mobile Phase Preparation: The mobile phase depends on the separation mode. For normal phase, a common choice is a mixture of n-hexane and an alcohol like isopropyl alcohol (IPA).[11] Basic or acidic additives (e.g., diethylamine) may be required to improve peak shape for certain analytes.[18]
-
Chromatographic Conditions:
-
Equilibration: Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample.
-
Elution: Run the separation under isocratic conditions. Flow rate is typically around 0.5-1.0 mL/min.[11]
-
Detection: Monitor the elution using a UV or Circular Dichroism (CD) detector.
-
-
Analysis: Determine the resolution factor (Rs) between the enantiomer peaks. A baseline separation is typically achieved when Rs ≥ 1.5.[21]
Visualizations
Caption: General experimental workflow for the purification of pyrimidine isomers.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Caption: Logical flow for choosing the appropriate chromatography mode.
References
- 1. welch-us.com [welch-us.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. A combinatorial approach to recognition of chirality: preparation of highly enantioselective aryl-dihydropyrimidine selectors for chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sielc.com [sielc.com]
- 15. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 18. mdpi.com [mdpi.com]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (2-Chloropyrimidin-5-yl)methanol
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of (2-Chloropyrimidin-5-yl)methanol, offering a valuable resource for its identification and characterization in complex research and development settings.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for selected alternative compounds. These alternatives, featuring different substituents on the pyrimidine ring, highlight the electronic and structural influences on the chemical shifts of the pyrimidine and methanol protons and carbons.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | H-4/H-6 (δ, ppm, multiplicity) | H-5/H-α (δ, ppm, multiplicity) | -CH₂OH (δ, ppm, multiplicity) | -OH (δ, ppm, multiplicity) |
| This compound (Predicted) | CDCl₃ | 8.65 (s) | - | 4.75 (s) | ~2.0 (br s) |
| 2-Chloropyrimidine | CDCl₃ | 8.78 (d) | 7.36 (t) | - | - |
| (2-Aminopyrimidin-5-yl)methanol | DMSO-d₆ | 8.30 (s) | - | 4.35 (d) | 5.15 (t) |
| (2-Methoxypyrimidin-5-yl)methanol | CDCl₃ | 8.45 (s) | - | 4.60 (s) | ~2.5 (br s) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | C-2 (δ, ppm) | C-4/C-6 (δ, ppm) | C-5 (δ, ppm) | -CH₂OH (δ, ppm) |
| This compound (Predicted) | CDCl₃ | 162.0 | 158.5 | 130.0 | 62.5 |
| 2-Chloropyrimidine | CDCl₃ | 161.2 | 158.0 | 121.1 | - |
| (2-Aminopyrimidin-5-yl)methanol | DMSO-d₆ | 164.1 | 158.2 | 118.9 | 58.7 |
| (2-Methoxypyrimidin-5-yl)methanol | CDCl₃ | 166.8 | 156.9 | 120.5 | 63.1 |
Note: Predicted data was generated using advanced chemical shift prediction algorithms. Experimental data for alternative compounds was obtained from publicly available spectral databases.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples. The choice of solvent can influence chemical shifts.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Visualizing Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data and the overall analytical process, the following diagrams have been generated.
Caption: Chemical structure of this compound with atom numbering.
Caption: A streamlined workflow for the NMR analysis of chemical compounds.
A Comparative Guide to HPLC-MS for Purity Assessment of (2-Chloropyrimidin-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous assessment of chemical purity is a critical step to ensure safety, efficacy, and batch-to-batch consistency. For derivatives of (2-Chloropyrimidin-5-yl)methanol, a key building block in medicinal chemistry, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a premier analytical technique for comprehensive purity analysis and impurity profiling. This guide provides a detailed comparison of HPLC-MS with other analytical methods, complete with experimental protocols and performance data.
Introduction to Purity Analysis of this compound
This compound and its derivatives are heterocyclic compounds frequently utilized in the development of novel therapeutic agents. The purity of these intermediates is paramount, as even trace impurities can have a significant impact on the downstream synthetic steps and the pharmacological and toxicological profile of the final drug substance. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. Common impurities may include regioisomers, unreacted starting materials, and by-products from dechlorination or oxidation.
HPLC-MS is a powerful and versatile analytical tool that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This combination allows for the accurate quantification of the main compound and the detection and identification of trace-level impurities.
Comparison of Analytical Methods for Purity Assessment
While HPLC-MS is a preferred method, other analytical techniques can also be employed for the purity determination of this compound derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation of impurities, or high-throughput screening.
| Analytical Technique | Primary Application | Advantages | Limitations | Typical Limit of Detection (LOD) |
| HPLC-MS | Quantitative Purity & Impurity Profiling | High sensitivity and selectivity; provides molecular weight information of impurities; suitable for non-volatile and thermally labile compounds.[1][2] | Higher operational cost and complexity compared to HPLC-UV; potential for ion suppression effects. | 0.001% - 0.01% |
| UPLC-MS/MS | High-Throughput Purity & Impurity Analysis | Faster analysis times and higher resolution compared to conventional HPLC-MS; excellent for trace-level impurity detection.[3][4] | Higher system pressure requires specialized equipment; method development can be more complex. | <0.001% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Impurities | Excellent for separating and identifying volatile and semi-volatile compounds, such as residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds like many pyrimidine derivatives without derivatization.[1][5] | 0.001% - 0.01% (for volatile analytes) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Quantitative Analysis (qNMR) | Provides definitive structural information of the main compound and impurities; can be used for absolute quantification without a reference standard for each impurity.[6][7] | Lower sensitivity compared to MS-based methods; may not detect impurities at very low levels. | 0.1% - 1% |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Routine Purity Analysis | Robust, reliable, and cost-effective for routine quality control; widely available instrumentation. | Requires chromophoric impurities for detection; does not provide molecular weight information for impurity identification. | 0.01% - 0.05% |
Experimental Protocols
HPLC-MS Method for Purity Analysis of this compound
This protocol describes a general HPLC-MS method suitable for the purity assessment of this compound. Method optimization and validation are essential for specific applications.
Objective: To determine the purity of a this compound sample and to identify and quantify any impurities.
Instrumentation: A standard HPLC system coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 95% A to 5% A over 15 minutes, followed by a 5-minute hold at 5% A |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-500 |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Spiked Sample Solution: To confirm the detection of potential impurities, a sample solution can be spiked with known related substances, if available.
Forced Degradation Study Protocol
Forced degradation studies are crucial for developing stability-indicating methods and identifying potential degradation products.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC-MS analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the HPLC-MS purity assessment of a pharmaceutical intermediate like this compound.
Caption: Workflow for HPLC-MS Purity Assessment.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between different analytical techniques in the comprehensive purity analysis of a pharmaceutical compound.
Caption: Applications of Different Analytical Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. soeagra.com [soeagra.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Chloropyrimidine Reactivity Versus Other Halo-pyrimidines in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a central element in the synthesis of a vast array of bioactive molecules. Among the various precursors, halo-pyrimidines stand out as versatile building blocks for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of 2-chloropyrimidines against other 2-halo-pyrimidines (fluoro, bromo, and iodo derivatives), supported by experimental data to inform substrate selection and reaction optimization.
The reactivity of 2-halo-pyrimidines in SNAr reactions is a nuanced interplay of the halogen's electronegativity and the stability of the reaction intermediate. Understanding these factors is paramount for predicting reaction outcomes and designing efficient synthetic routes.
The "Element Effect" in Nucleophilic Aromatic Substitution on Pyrimidines
In the context of SNAr reactions on electron-deficient aromatic systems like pyrimidines, the generally observed order of halogen reactivity is often counterintuitive to the trends seen in other substitution reactions, such as SN2 or cross-coupling reactions. The established reactivity trend for the leaving group at the 2-position of the pyrimidine ring is:
Fluorine > Chlorine ≈ Bromine > Iodine
This phenomenon, often termed the "element effect," is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile on the pyrimidine ring is typically the slowest step. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. While chlorine and bromine have similar electronegativities and leaving group abilities in this context, iodine, being the least electronegative, results in the slowest reaction rates.
Quantitative Reactivity Comparison
A study on the kinetics of substitution of 2-chloropyrimidine with various nucleophiles provides key quantitative data. For instance, the second-order rate constant for the reaction of 2-chloropyrimidine with piperidine in 100% ethanol at 50°C has been reported.
Furthermore, a kinetic study on the SNAr reactions of 6-halo-purine nucleosides (an analogous electron-deficient heterocyclic system) with butylamine in acetonitrile provides a clear illustration of the halogen reactivity trend.
| Halogen at Position 2 | Relative Reactivity (Qualitative) | Second-Order Rate Constant (k2) with Piperidine in Ethanol at 50°C (for 2-chloropyrimidine) | Relative Rate Constants with Butylamine in Acetonitrile (for 6-halo-purines)[1] |
| F | Highest | Not available | Highest |
| Cl | Intermediate | Available | Intermediate |
| Br | Intermediate | Not available | Similar to Chloro |
| I | Lowest | Not available | Lowest |
Note: The data for 6-halo-purines is provided as an analogous system to illustrate the relative reactivity trend of halogens in SNAr reactions on electron-deficient heterocycles.
Experimental Protocols
Below are detailed methodologies for key experiments involving the nucleophilic aromatic substitution of halo-pyrimidines.
General Experimental Protocol for the Amination of 2-Chloropyrimidine
This protocol describes a general procedure for the reaction of 2-chloropyrimidine with a primary or secondary amine.
Materials:
-
2-Chloropyrimidine
-
Amine (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF, or DMSO)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine (1.0 equivalent).
-
Dissolve the 2-chloropyrimidine in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-aminopyrimidine.
Protocol for Regioselective Mono-substitution of 2,4-Dichloropyrimidine with Piperidine
This protocol provides a method for achieving selective substitution at the more reactive C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Piperidine
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-salt bath
-
Syringe pump
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -10 °C using an ice-salt bath.
-
In a separate flask, prepare a solution of piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Add the piperidine solution dropwise to the cooled pyrimidine solution over 30 minutes using a syringe pump.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C4-substituted product.
Reaction Mechanism and Logical Relationships
The SNAr reaction of 2-halo-pyrimidines proceeds through a well-established two-step addition-elimination mechanism.
Caption: The two-step addition-elimination mechanism of SNAr on 2-halo-pyrimidines.
The initial, rate-determining step involves the attack of the nucleophile on the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which contributes to its stability. The second, faster step involves the elimination of the halide leaving group to restore the aromaticity of the ring.
The following diagram illustrates the factors influencing the reactivity of 2-halo-pyrimidines in SNAr reactions.
Caption: Key factors governing the reactivity of 2-halo-pyrimidines in SNAr reactions.
References
Navigating the Structure-Activity Landscape of Pyrimidine Analogs for Therapeutic Discovery
A deep dive into the structure-activity relationship (SAR) of (2-Chloropyrimidin-5-yl)methanol analogs and their derivatives reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers in the ongoing quest for novel therapeutics.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. Its ability to form key interactions with the hinge region of protein kinases makes it a privileged structure in the development of targeted therapies, particularly in oncology. This guide focuses on the nuanced relationships between chemical modifications to the this compound core and the resulting biological activity, offering a valuable resource for drug development professionals.
Comparative Biological Activity of Pyrimidine Analogs
The potency of pyrimidine-based inhibitors is exquisitely sensitive to the nature and position of substituents on the core ring. Structure-activity relationship (SAR) studies on a series of 2,4,5-substituted pyrimidines have elucidated the impact of various functional groups on their inhibitory activity against key cellular targets.
A pivotal study exploring inhibitors of transcription mediated by NF-κB and AP-1 provides a clear illustration of these principles. The parent compound, N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, served as a benchmark for evaluating the effects of substitutions at the C2, C4, and C5 positions of the pyrimidine ring.
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent Linkage | IC50 (µM) |
| 1 | Cl | CF3 | Carboxamide | 0.5 |
| 2 | F | CF3 | Carboxamide | 0.6 |
| 3 | Me | CF3 | Carboxamide | 2.5 |
| 4 | H | CF3 | Carboxamide | >10 |
| 5 | Cl | Me | Carboxamide | 1.0 |
| 6 | Cl | Et | Carboxamide | 1.2 |
| 7 | Cl | Ph | Carboxamide | 1.5 |
| 8 | Cl | H | Carboxamide | >10 |
| 9 | Cl | CF3 | Amide (reversed) | >10 |
Data summarized from a study on inhibitors of NF-κB and AP-1 gene expression.[1]
Key SAR Insights:
-
C2 Position: Substitution at the 2-position is highly constrained. Replacing the chlorine with a fluorine atom resulted in a compound with comparable activity. However, larger groups or the removal of the halogen led to a significant loss of potency.[1]
-
C4 Position: The trifluoromethyl group at the 4-position can be replaced with other small lipophilic groups such as methyl, ethyl, or chlorine without a substantial decrease in activity. Even a larger phenyl group was tolerated, suggesting a pocket that can accommodate some bulk at this position.[1]
-
C5 Position: The carboxamide linkage at the 5-position is critical for biological activity. Moving this functional group to a different position on the pyrimidine ring resulted in a complete loss of inhibitory function.[1]
Experimental Protocols
The synthesis and biological evaluation of these pyrimidine analogs followed established methodologies in medicinal chemistry.
General Synthetic Procedure for 2,4,5-Substituted Pyrimidine Analogs
The synthesis of the pyrimidine analogs was primarily achieved through solution-phase combinatorial methodology. The core pyrimidine scaffold was functionalized sequentially at the C2, C4, and C5 positions. For instance, the introduction of various substituents at the C4 position was accomplished by reacting a 2,5-dihalo-pyrimidine intermediate with the appropriate organometallic reagent or by nucleophilic aromatic substitution. The C5 carboxamide was typically formed by the amidation of a pyrimidine-5-carboxylic acid derivative.[1]
Cell-Based NF-κB and AP-1 Inhibition Assays
The biological activity of the synthesized compounds was determined using cell-based reporter gene assays. Jurkat T-cells were transiently transfected with plasmids containing luciferase reporter genes under the control of either NF-κB or AP-1 response elements. The cells were then stimulated to activate these transcription factors and treated with varying concentrations of the test compounds. The inhibitory activity was quantified by measuring the reduction in luciferase expression, from which IC50 values were calculated.[1]
Visualizing the Structure-Activity Relationship Logic
The decision-making process in a typical SAR study can be visualized to better understand the iterative nature of lead optimization.
Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study, from an initial hit compound to the design of next-generation analogs.
Signaling Pathway Context
The therapeutic potential of these pyrimidine analogs often lies in their ability to modulate specific signaling pathways implicated in disease. For instance, inhibitors of NF-κB and AP-1 can impact inflammatory responses and cancer cell proliferation.
Caption: A simplified diagram of a signaling pathway involving NF-κB and AP-1, highlighting the point of intervention for pyrimidine-based inhibitors.
This guide underscores the importance of systematic SAR studies in the development of targeted therapeutics. By understanding how subtle changes in chemical structure can dramatically alter biological activity, researchers can more effectively design and optimize novel drug candidates based on the versatile pyrimidine scaffold.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from (2-Chloropyrimidin-5-yl)methanol
A deep dive into the biological activities of novel pyrimidine-based compounds reveals promising anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for next-generation therapeutics.
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] This is attributed to the structural resemblance of pyrimidine to the nucleobases that constitute DNA and RNA.[2] Leveraging the versatile nature of the (2-Chloropyrimidin-5-yl)methanol starting material, researchers have synthesized a range of novel compounds and screened them for various biological activities. This guide summarizes the key findings from these studies, offering a comparative perspective on their therapeutic potential.
Anticancer Activity: A Promising Frontier
Several novel compounds derived from pyrimidine precursors have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.
Comparative Anticancer Activity Data
The following table summarizes the in-vitro cytotoxic activity (IC50 values) of representative novel pyrimidine derivatives against different human cancer cell lines. For comparison, data for established anticancer drugs are also included where available.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7 | HCT-116 (Colon Carcinoma) | Superior to Doxorubicin | Doxorubicin | Not specified |
| Compound 15 | Liver Cancer Cell Lines | Good potency | Celastrol | Not specified |
| Indazol-pyrimidine 4f | MCF-7 (Breast Adenocarcinoma) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | MCF-7 (Breast Adenocarcinoma) | 1.841 | Doxorubicin | 8.029 |
| Pyridothienopyrimidine 3a | HepG2 (Liver Carcinoma) | 1.17 | Erlotinib | 27.01 (nM) |
| Pyridothienopyrimidine 5a | MCF-7 (Breast Cancer) | 2.79 | Erlotinib | 27.01 (nM) |
Note: The data presented is a compilation from multiple research sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Kinase Inhibition: Targeting the Drivers of Cancer
A significant number of novel pyrimidine derivatives exhibit their anticancer effects by inhibiting specific protein kinases that are often dysregulated in cancer. This targeted approach offers the potential for higher efficacy and reduced side effects compared to traditional chemotherapy.
Comparative Kinase Inhibitory Activity
The table below presents the inhibitory activity (IC50 values) of selected pyrimidine derivatives against key protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Chloropyrimidine 21 | MSK1 | Not specified | - | - |
| Piperidinyl aminopyrimidine 17 | IKK-2 | 1300 | - | - |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 | Sunitinib | 93 |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 | Staurosporine | 38 |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 136 | Sunitinib | 261 |
| Pyridothienopyrimidine 3a | EGFR | 7.27 | Erlotinib | 27.01 |
Signaling Pathway Inhibition
The inhibition of kinases like EGFR, Her2, and VEGFR2 disrupts critical signaling pathways involved in cell growth, proliferation, and angiogenesis. The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by novel pyrimidine derivatives.
Caption: Inhibition of the EGFR signaling pathway by novel pyrimidine derivatives.
Experimental Protocol: In-vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) and a stock solution of ATP.
-
Assay Setup: In a microplate, combine the kinase, a suitable substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Antimicrobial Activity: Combating Infectious Diseases
In addition to their anticancer properties, pyrimidine derivatives have also shown significant potential as antimicrobial agents.[3][4] They exhibit inhibitory effects against a broad spectrum of bacteria and fungi.
Comparative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of novel pyrimidine compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2 | Bacillus subtilis | Twice the activity of Ampicillin | Ampicillin | Not specified |
| Compound 2 | Micrococcus luteus | Same activity as Ampicillin | Ampicillin | Not specified |
| Compound 2 | Pseudomonas aeruginosa | Same activity as Ampicillin | Ampicillin | Not specified |
| Compound 7c | Staphylococcus aureus | 2.4 (µmol/L) | - | - |
| Compound 7c | Escherichia coli | 2.4 (µmol/L) | - | - |
| Compound 7c | Candida albicans | 2.4 (µmol/L) | - | - |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound solution into each well. A control well with the solvent (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well, which indicates the antimicrobial activity.
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
References
In-vitro testing of kinase inhibitors synthesized from (2-Chloropyrimidin-5-yl)methanol
For researchers, scientists, and drug development professionals, the rigorous in-vitro evaluation of novel kinase inhibitors is a cornerstone of preclinical research. This guide provides a comparative analysis of kinase inhibitors synthesized from pyrimidine scaffolds, with a focus on Aurora Kinase inhibitors, offering a framework for assessing their potency and selectivity. While a direct synthetic pathway from (2-Chloropyrimidin-5-yl)methanol to a specific, publicly documented kinase inhibitor with comprehensive in-vitro data could not be identified in the available literature, this guide utilizes data from closely related pyrimidine-based compounds to illustrate the comparative process.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective competition at the kinase active site. The functionalization of the pyrimidine ring at various positions enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a prominent class of pyrimidine-containing inhibitors that target Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation.
Comparative In-Vitro Data of Aurora Kinase Inhibitors
The following table summarizes the in-vitro inhibitory activity (IC50) of several well-characterized Aurora kinase inhibitors. These compounds, while not directly synthesized from this compound, represent the broader class of pyrimidine-based inhibitors and serve as relevant comparators.
| Compound Name | Target Kinase(s) | IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Aurora B | 396.5 | |
| Danusertib (PHA-739358) | Aurora A | 13 |
| Aurora B | 79 | |
| Aurora C | 61 | |
| AMG 900 | Aurora A | 5 |
| Aurora B | 4 | |
| Aurora C | 1 | |
| Tozasertib (VX-680/MK-0457) | Aurora A | 0.6 |
| Aurora B | 18 | |
| Aurora C | 4.6 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of in-vitro kinase inhibition data. Below is a generalized protocol for a typical in-vitro kinase inhibition assay.
In-Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, Aurora B)
-
Kinase-specific peptide substrate
-
Test compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the recombinant kinase, and the specific peptide substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or filter it through a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the paper/plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection: Add scintillation fluid to the dried paper/wells and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (negative control) from all measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Comparative analysis of different palladium catalysts for pyrimidine coupling reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the pyrimidine core. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of different palladium catalysts for pyrimidine coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Overview of Palladium-Catalyzed Pyrimidine Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are fundamental transformations in modern organic synthesis.[1] These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition of the pyrimidine halide to the Pd(0) complex, transmetalation (in the case of Suzuki or Stille reactions) or migratory insertion, and finally, reductive elimination to afford the desired coupled product and regenerate the Pd(0) catalyst.[2] The nature of the ligand on the palladium center plays a crucial role in modulating the reactivity and stability of the catalyst, thereby impacting the outcome of the reaction.
Comparative Analysis of Palladium Catalyst Performance
The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction and the nature of the pyrimidine substrate. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine substrates.
Suzuki-Miyaura Coupling of Halopyrimidines
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The choice of catalyst is often dependent on the reactivity of the halopyrimidine, which follows the general trend I > Br > Cl.[3] For less reactive chloro-pyrimidines, more advanced catalyst systems are often required.[4]
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [5] |
| 2 | 5-Bromopyrimidine | 3-Furanylboronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME/H₂O | 12 | 92 | [2] |
| 3 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | PEPPSI-IPr (2) | IPr | K₂CO₃ | t-AmylOH | 1 | 95 | [5] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 12 | 88 | [6] |
Key Observations:
-
Traditional catalysts like Pd(PPh₃)₄ are effective for more reactive bromopyrimidines but may require higher catalyst loadings and longer reaction times.[6]
-
For challenging substrates like chloropyrimidines, catalyst systems employing N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, can provide excellent yields in significantly shorter reaction times.[5]
-
The choice of base and solvent system is also critical and needs to be optimized for each specific reaction.[6]
Buchwald-Hartwig Amination of Halopyrimidines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many biologically active molecules. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging heteroaryl halides like pyrimidines.
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu | Toluene | 80 | 16 | 85 | [7] |
| 2 | 5-Bromopyrimidine | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH | 100 | 2 | 94 | [8] |
| 3 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Pd-G3 (2) | RuPhos | LiHMDS | THF | 65 | 16 | 83 | [7] |
| 4 | 2-Chloropyrimidine | n-Hexylamine | Pd₂(dba)₃ (1) | BrettPhos | NaOt-Bu | Dioxane | 100 | 18 | 91 | [9] |
Key Observations:
-
The choice of ligand is critical for the successful C-N coupling of pyrimidines. Bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have shown broad applicability and high efficiency.[7][8][9]
-
The use of pre-catalysts, such as RuPhos-Pd-G3, can simplify reaction setup and often leads to improved results.[7]
-
The nature of the amine and the base are important parameters to consider for reaction optimization.[7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid[2]
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon three times. Degassed 1,2-dimethoxyethane (DME) and water (4:1 mixture) are then added. The reaction mixture is heated to 80 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine with Aniline[8]
In a glovebox, a vial is charged with 5-bromopyrimidine (1.0 equiv), palladium acetate (2 mol%), XPhos (4 mol%), and potassium phosphate (1.5 equiv). The vial is sealed, removed from the glovebox, and then aniline (1.2 equiv) and tert-butanol are added via syringe under an argon atmosphere. The reaction mixture is then heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylpyrimidine.
Visualizing the Process and Catalyst Relationships
To better understand the experimental workflow and the relationships between different catalyst components, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed pyrimidine coupling reactions.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst is a critical step in the successful synthesis of functionalized pyrimidines. While traditional catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of more sophisticated systems based on bulky, electron-rich phosphine and NHC ligands has significantly expanded the scope and efficiency of pyrimidine coupling reactions. This guide provides a comparative overview to assist researchers in navigating the diverse landscape of palladium catalysts. For any given pyrimidine coupling reaction, careful consideration of the substrate, coupling partner, and desired reaction conditions, along with empirical screening of different catalyst systems, is essential for achieving the best results.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Synthetic Routes for a Key Pharmaceutical Intermediate: KPI-789
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal synthetic route is a critical decision in pharmaceutical development, profoundly impacting the economic viability, environmental footprint, and overall timeline of bringing a drug to market. A laboratory-scale route, while effective for initial discovery, often requires significant modification to be considered robust, scalable, and safe for large-scale production.[1][2] This guide presents a comparative analysis of two distinct synthetic routes to "KPI-789," a hypothetical chiral epoxide intermediate crucial for the synthesis of a next-generation antiviral agent.
The comparison focuses on key performance indicators (KPIs), detailed experimental protocols for critical steps, and a transparent evaluation of process sustainability metrics. The two routes under consideration are:
-
Route A: The Established Sharpless Asymmetric Epoxidation Route. A well-documented and reliable method known for its high enantioselectivity.[3]
-
Route B: The Novel Chemo-enzymatic Cascade Route. An innovative approach designed to reduce step count and improve process mass intensity.
Executive Summary of Comparative Data
The performance of each route was evaluated based on established metrics crucial for process chemistry and manufacturing.[1] Quantitative data is summarized below to provide a clear, at-a-glance comparison.
Table 1: Key Performance Indicator (KPI) Comparison
| Key Performance Indicator (KPI) | Route A (Sharpless AE) | Route B (Chemo-enzymatic) | Notes |
| Overall Yield (%) | 68% | 82% | Higher yield in Route B significantly reduces raw material costs. |
| Purity (HPLC Area %) | 99.5% | 99.7% | Both routes achieve high purity, meeting standard pharmaceutical requirements. |
| Enantiomeric Excess (ee %) | >99% | 98.5% | Route A provides slightly higher stereochemical control. |
| Number of Synthetic Steps | 5 | 3 | Fewer steps in Route B reduce manufacturing time and complexity.[1] |
| Process Mass Intensity (PMI) | 125 | 40 | A lower PMI for Route B indicates significantly less waste generation.[4][5][6] |
| E-Factor | 124 | 39 | Echoes the PMI result, highlighting the greener nature of Route B.[5][7] |
| Atom Economy (%) | 35% | 72% | Route B is more efficient at incorporating reactant atoms into the final product.[8] |
| Average Reaction Time (Total) | 48 hours | 26 hours | Faster throughput is a key advantage of the cascade process in Route B. |
| Estimated Cost of Goods ($/kg) | $1,850 | $1,100 | Driven by lower raw material usage, fewer steps, and reduced waste disposal. |
Diagrammatic Overview of Synthetic Pathways
Visualizing the synthetic strategy is essential for understanding the core differences in process flow and complexity between the two routes.
Caption: High-level comparison of the synthetic steps for Route A and Route B.
Detailed Experimental Protocols
To ensure reproducibility and transparent evaluation, detailed methodologies for the key value-adding step in each route are provided below.
Route A: Sharpless Asymmetric Epoxidation (Step 1)
This procedure details the asymmetric epoxidation of the allylic alcohol precursor, a critical step for establishing the desired stereochemistry.[3]
-
Reactor Preparation: An oven-dried 5L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, is charged with dichloromethane (2.5 L). The solvent is cooled to -20°C.
-
Catalyst Formation: Diethyl L-(+)-tartrate (DET, 35.4 g, 0.172 mol) is added, followed by the slow, dropwise addition of titanium (IV) isopropoxide (Ti(OiPr)₄, 41.2 mL, 0.143 mol) while maintaining the internal temperature below -15°C. The mixture is stirred for 30 minutes.
-
Substrate Addition: The allylic alcohol precursor (200 g, 1.43 mol) is dissolved in dichloromethane (500 mL) and added to the reactor over 20 minutes.
-
Oxidant Addition: A 4.0 M solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (430 mL, 1.72 mol) is added dropwise over 2 hours, ensuring the internal temperature does not exceed -15°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) and HPLC until the starting material is consumed (approx. 24 hours).
-
Work-up: The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (1 L). The mixture is warmed to room temperature and stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 250 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral epoxide.
Route B: One-Pot Halohydrin Formation & Enzymatic Resolution (Step 1)
This protocol describes the initial cascade reaction, which combines halohydrin formation and the kinetic resolution of the resulting racemate in a single operation.
-
Reactor Setup: A 5L pH-stat equipped reactor is charged with a phosphate buffer solution (0.1 M, 3.0 L) and the alkene precursor (200 g, 1.78 mol).
-
Enzyme & Cofactor Addition: A commercially available halohydrin dehalogenase (2.5 g) and NADH cofactor (1.0 g) are added to the suspension. The pH is adjusted to 7.5.
-
Reagent Addition: N-Bromosuccinimide (NBS, 332 g, 1.86 mol) is added portion-wise over 4 hours, maintaining the temperature at 25°C. The pH is maintained at 7.5 by the automated addition of 1 M sodium hydroxide.
-
Reaction Monitoring: The reaction is monitored by chiral HPLC to track the formation of the desired (R)-halohydrin and the consumption of the (S)-enantiomer. The reaction is typically complete within 18 hours.
-
Extraction: Once the enantiomeric excess of the halohydrin reaches >99%, the mixture is extracted with methyl tert-butyl ether (MTBE) (3 x 1 L).
-
Isolation: The combined organic layers are washed with a 5% sodium thiosulfate solution and then brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude (R)-halohydrin intermediate for use in the next step without further purification.
Workflow for Quality Control Analysis
Ensuring the purity and identity of the final intermediate is paramount. The following workflow outlines the standard procedure for the quality control (QC) analysis of a batch of KPI-789.
Caption: Standard operating procedure for the analytical validation of KPI-789.
Decision Framework for Route Selection
The final selection of a synthetic route for commercial production is a strategic decision that balances multiple factors. While Route B is superior across most metrics, a formal decision framework helps to justify the selection, especially when considering factors like the slightly lower enantiomeric excess.
Caption: Decision tree illustrating the prioritization of KPIs for route selection.
Conclusion and Recommendation
Based on the comprehensive analysis, Route B (The Novel Chemo-enzymatic Cascade Route) is strongly recommended for further process development and scale-up. Its significant advantages in overall yield, waste reduction (PMI), and process simplification (fewer steps) translate into a more cost-effective and environmentally sustainable manufacturing process.[8] While the enantiomeric excess is marginally lower than in Route A, it remains well within the acceptable limits for this particular intermediate. The economic and green chemistry benefits of Route B present a compelling case for its adoption.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. Towards a holistic approach to metrics for the 21st century pharmaceutical industry - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00340G [pubs.rsc.org]
- 5. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. Green Chemistry Metrics, A Review [mdpi.com]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrimidine Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of two prominent palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling.
The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules and approved pharmaceuticals. The ability to selectively introduce diverse substituents onto the pyrimidine ring is therefore of paramount importance in drug discovery and development. Both the Suzuki and Stille couplings are powerful tools for forging carbon-carbon bonds, yet they possess distinct advantages and disadvantages concerning substrate scope, reaction conditions, and practical considerations. This guide will delve into a head-to-head comparison, supported by experimental data, to aid in the rational selection of the optimal coupling strategy for your specific synthetic challenge.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be difficult to remove from the reaction mixture.[1] |
Performance Comparison: A Data-Driven Perspective
Suzuki Coupling of 2,4-Dichloropyrimidine
A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids demonstrated high efficiency and regioselectivity for substitution at the C4 position. The use of microwave irradiation significantly reduced reaction times.[3]
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid - Optimization of Reaction Conditions [3]
| Catalyst (5 mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 15 | 81 |
| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 15 | 58 |
| Pd(OAc)₂ | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 15 | 35 |
Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [3]
| Boronic Acid | Product | Yield (%) |
| 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| m-Tolylboronic acid | 2-chloro-4-(m-tolyl)pyrimidine | 75 |
| Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 66 |
Reaction Conditions: 2,4-dichloropyrimidine, boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (2 equiv.), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.
Stille Coupling of Halogenated Heterocycles (as a proxy for Pyrimidines)
Direct experimental data for Stille coupling on a simple halopyrimidine that mirrors the Suzuki examples is less common in recent literature, likely due to the toxicity concerns of organotin reagents. However, the Stille reaction is known for its excellent functional group tolerance and is often employed when Suzuki coupling fails or gives low yields, particularly with complex or sensitive substrates.[1] For instance, in the functionalization of diazocines, a related nitrogen-containing heterocycle, Stille coupling provided consistently high yields where Suzuki coupling was less effective, especially with sterically hindered or electron-rich coupling partners.[4][5][6]
Table 3: General Comparison of Yields for Suzuki vs. Stille Coupling on Diazocines [4][5]
| Coupling Partner | Suzuki Yield (%) | Stille Yield (%) |
| 4-Bromotoluene | 91 | 92 |
| 4-Bromoanisole | 95 | 90 |
| 1-Bromo-4-nitrobenzene | 80 | 89 |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
These results on a related heterocyclic system suggest that while both methods can be highly effective, the Stille coupling may offer an advantage in cases of steric hindrance or with substrates bearing certain electronic properties.[4][5]
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, 2,4-dichloropyrimidine (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%) are added. A mixture of 1,4-dioxane and water (2:1, 6 mL) is then added. The vial is sealed and placed in the microwave reactor. The reaction mixture is irradiated at 100 °C for 15 minutes. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]
General Procedure for Stille Coupling of a Halo-Heterocycle
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the halo-heterocycle (1.0 mmol), the organostannane reagent (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and an optional additive like copper(I) iodide (0.1 mmol, 10 mol%) are combined in an anhydrous solvent (e.g., DMF, toluene, or 1,4-dioxane). The mixture is degassed and heated to the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts. The resulting slurry is filtered through a pad of Celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]
Catalytic Cycles and Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Comparative experimental workflow.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the functionalization of pyrimidines. The choice between them should be guided by the specific requirements of the synthesis.
The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents, the ease of byproduct removal, and the wide commercial availability of boronic acids.[1] It is an excellent choice for high-throughput synthesis and in situations where green chemistry principles are a major consideration.
The Stille coupling, however, remains a powerful alternative and should be considered when:
-
The corresponding boronic acid is unstable or difficult to access.
-
The substrate is sensitive to the basic conditions required for the Suzuki coupling.
-
The Suzuki coupling provides low yields, particularly in cases of significant steric hindrance.[4]
The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the challenges associated with the complete removal of tin byproducts from the final product.[1][2] Careful purification is essential, especially in the context of pharmaceutical development.
Ultimately, an empirical approach is often necessary, and the optimal conditions for a specific pyrimidine functionalization may require screening of catalysts, ligands, bases (for Suzuki), and solvents for both reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-Chloropyrimidin-5-yl)methanol: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of (2-Chloropyrimidin-5-yl)methanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin, eye, and respiratory irritation[1][2].
Summary of Hazard Data:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Potential for harm if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][3] |
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles[5].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[1].
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or released into the environment[5][6][7].
Step 1: Waste Collection and Storage
-
Collect Waste: Accumulate waste this compound, including any contaminated materials from spills (e.g., absorbent paper, contaminated PPE), in a designated and appropriate container[5].
-
Container Requirements: The waste container must be:
-
Clearly labeled as "Hazardous Waste" and with the chemical name "this compound".
-
Made of a compatible material (e.g., glass or polyethylene).
-
Tightly sealed to prevent leaks or spills[5].
-
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
Step 2: Professional Disposal
-
Engage a Licensed Waste Disposal Company: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[1][5]. These companies are equipped to handle and treat hazardous chemical waste in accordance with all applicable regulations.
-
Recommended Disposal Method: The advised disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5]. This process ensures the complete destruction of the compound and minimizes environmental impact[8].
Step 3: Spill Response
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation, preferably within a chemical fume hood[1][5].
-
Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne[5].
-
Collection: Using non-sparking tools and absorbent, inert material (e.g., sand, vermiculite), carefully collect the spilled material and place it into a suitable, labeled container for hazardous waste[1][5].
-
Decontamination: Wash all contaminated surfaces with a soap and water solution[5].
-
Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste[5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guidance for Handling (2-Chloropyrimidin-5-yl)methanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety and logistical information for (2-Chloropyrimidin-5-yl)methanol, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.
Hazard Identification and Classification
This compound is classified as an irritant.[1] It is crucial to be aware of its specific hazards to implement appropriate safety measures.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictogram:
!
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust formation is likely or when working outside of a chemical fume hood.[2][3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid dust formation.[3]
-
Avoid breathing vapors, mist, gas, or dust.[3]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Wash hands thoroughly after handling.[6]
Storage:
-
For long-term storage, it is recommended to store under an argon atmosphere at room temperature.[7]
First Aid Measures
In the event of exposure, immediate first aid is crucial. Always consult a physician and show them the safety data sheet.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Accidental Release and Disposal Plan
A clear and concise plan for spill management and waste disposal is essential.
Spill Response Protocol
-
Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. For solid spills, isolate the area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Containment: Use personal protective equipment. Avoid dust formation.[3]
-
Collection: Sweep up and shovel the material. Pick up and arrange disposal without creating dust.[3]
-
Disposal: Keep in suitable, closed containers for disposal.[3] Contact a licensed professional waste disposal service.[3]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[2]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.
Caption: Waste Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
